Olmidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOREOOGDLINFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865064 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22693-65-8, 46319-96-4, 788094-87-1 | |
| Record name | Olmidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmidine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmidine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMIDINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Imidazoline Receptor Agonists in Hypertension
A Note on "Olmidine": The term "this compound" does not correspond to a recognized pharmaceutical agent in major pharmacology databases. It is possible that this is a typographical error for "clonidine," a well-established antihypertensive medication, or a related compound. This guide will, therefore, focus on the mechanism of action of clonidine and the broader class of centrally-acting imidazoline receptor agonists, which are pivotal in the management of hypertension. This class of drugs, particularly the second-generation agents like moxonidine, offers a unique approach to blood pressure control through its interaction with both imidazoline and α2-adrenergic receptors.
Executive Summary
Centrally-acting antihypertensive agents that target imidazoline and α2-adrenergic receptors represent a significant class of drugs for the management of hypertension. First-generation agents, such as clonidine, and second-generation agents, like moxonidine, exert their effects primarily within the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure. While both generations of drugs interact with I1-imidazoline and α2-adrenergic receptors, their selectivity for these receptors differs, which has important implications for their clinical profiles, particularly concerning side effects. This guide provides a detailed overview of the molecular mechanisms, receptor binding affinities, signaling pathways, and clinical efficacy of these agents.
Mechanism of Action
The antihypertensive effect of imidazoline receptor agonists is primarily mediated through their action in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the regulation of sympathetic nervous system activity. These drugs act as agonists at two key receptor types: I1-imidazoline receptors and α2-adrenergic receptors.
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I1-Imidazoline Receptors: Activation of I1-imidazoline receptors in the RVLM is believed to be the principal mechanism for the antihypertensive effects of this drug class. This activation leads to an inhibition of sympathetic outflow from the brain, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.
-
α2-Adrenergic Receptors: Agonism at α2-adrenergic receptors, also located in the brainstem, contributes to the reduction in sympathetic tone. However, activation of these receptors is also associated with the characteristic side effects of sedation and dry mouth.
The key distinction between first and second-generation agents lies in their receptor selectivity. Second-generation drugs, such as moxonidine, exhibit a higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors, which is thought to contribute to their improved side-effect profile.
Quantitative Data
Table 1: Receptor Binding Affinities (Ki) and Selectivity
| Compound | I1-Imidazoline Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α2/I1) |
| Clonidine | ~5 | ~10 | ~2-4 |
| Moxonidine | ~5 | ~165 | ~33-40 |
Data compiled from various preclinical studies. Ki values are approximate and can vary depending on the experimental conditions.
Table 2: Clinical Efficacy in Hypertension
| Drug | Daily Dose Range | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Clonidine | 0.1 - 0.6 mg | 15 - 25 | 10 - 15 |
| Moxonidine | 0.2 - 0.6 mg | 20 - 30 | 10 - 20 |
Blood pressure reductions are dose-dependent and can vary based on the patient population and baseline blood pressure. Data is derived from multiple clinical trials.[1]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of a test compound for I1-imidazoline and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Tissues rich in the target receptors (e.g., rostral ventrolateral medulla for I1-imidazoline, cerebral cortex for α2-adrenergic) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[2]
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for I1-imidazoline receptors or [3H]rauwolscine for α2-adrenergic receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., clonidine or moxonidine) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand.
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways for I1-imidazoline and α2-adrenergic receptors.
Experimental Workflow
Caption: Workflow for a typical radioligand binding assay.
Conclusion
The mechanism of action of centrally-acting antihypertensive agents like clonidine and moxonidine is a well-studied and effective strategy for the management of hypertension. Their dual interaction with I1-imidazoline and α2-adrenergic receptors provides a potent means of reducing sympathetic outflow and lowering blood pressure. The development of second-generation agents with greater selectivity for the I1-imidazoline receptor has led to a more favorable side-effect profile, enhancing their clinical utility. Further research into the downstream signaling pathways of these receptors may unveil new therapeutic targets for cardiovascular diseases.
References
Pharmacological Profile of Rilmenidine at Adrenergic and Imidazoline Receptors: A Technical Guide
Note on the Subject Compound: Initial searches for "Olmidine" did not yield publicly available pharmacological data. Consequently, this guide focuses on Rilmenidine, a structurally and functionally related compound with a well-documented pharmacological profile at both adrenergic and imidazoline receptors, to fulfill the detailed requirements of the user's request. Rilmenidine serves as an exemplary case study for a compound with dual receptor activity.
Introduction
Rilmenidine is a second-generation centrally acting antihypertensive agent.[1] Its mechanism of action is primarily attributed to its interaction with I1-imidazoline receptors, although it also exhibits affinity for α2-adrenergic receptors.[2][3] This dual receptor engagement is thought to contribute to its clinical efficacy in lowering blood pressure with a potentially more favorable side-effect profile compared to older α2-adrenoceptor agonists like clonidine.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Rilmenidine, focusing on its interactions with adrenergic and imidazoline receptors.
Quantitative Pharmacological Data
The binding affinities and functional potencies of Rilmenidine at various adrenergic and imidazoline receptor subtypes are summarized below. These data are compiled from various in vitro studies.
Table 1: Rilmenidine Binding Affinities (Ki) at Adrenergic and Imidazoline Receptors
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| α2A-Adrenoceptor | Rilmenidine | Human recombinant | 1585 | 5.80 | |
| α2B-Adrenoceptor | Rilmenidine | Human recombinant | 1738 | 5.76 | |
| α2C-Adrenoceptor | Rilmenidine | Human recombinant | 4677 | 5.33 | |
| I1-Imidazoline Receptor | Rilmenidine | Bovine ventrolateral medulla | ~50 | ~7.3 |
*Note: The Ki for I1-imidazoline receptors is estimated based on the reported 30-fold higher selectivity for imidazoline receptors over α2-adrenergic sites in the rostral ventrolateral medulla (RVL). Direct Ki values for Rilmenidine at I1 receptors are not consistently reported in the literature.
Table 2: Rilmenidine Functional Activity (EC50/IC50) at Adrenergic and Imidazoline Receptors
| Assay Type | Receptor Subtype | Tissue/Cell Line | EC50 (nM) | pEC50 | Intrinsic Activity (vs. Norepinephrine) | Reference |
| [35S]-GTPγS Binding | α2A-Adrenoceptor | Human recombinant | >10,000 | <5 | Inactive | |
| Contraction Assay | α2-Adrenoceptor | Dog Saphenous Vein | 1479 | 5.83 | 0.70 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Rilmenidine's pharmacological profile are provided below.
Radioligand Binding Assay for Adrenergic and Imidazoline Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of Rilmenidine for α2-adrenergic and I1-imidazoline receptors.
Objective: To determine the binding affinity (Ki) of Rilmenidine for α2-adrenergic and I1-imidazoline receptors using a radiolabeled ligand.
Materials:
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Membrane Preparations: Homogenates from tissues or cells expressing the target receptors (e.g., human recombinant α2-adrenoceptors expressed in HEK293 cells, or bovine ventrolateral medulla for I1-imidazoline receptors).
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Radioligand: [3H]-Clonidine or [3H]-Idazoxan for imidazoline receptors. [3H]-Rauwolscine or [3H]-MK-912 for α2-adrenoceptors.
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Competitor: Rilmenidine.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Scintillation Cocktail.
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Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
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96-well plates.
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Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).
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Assay Setup: In a 96-well plate, add the following in triplicate:
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Total Binding: Membrane preparation, radioligand at a concentration near its Kd, and assay buffer.
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Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a suitable unlabeled ligand (e.g., 10 µM phentolamine for α2-adrenoceptors).
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Competition: Membrane preparation, radioligand, and varying concentrations of Rilmenidine.
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Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of Rilmenidine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]-GTPγS Functional Assay for α2-Adrenoceptor Agonism
This assay measures the activation of G proteins coupled to α2-adrenoceptors upon agonist binding.
Objective: To determine the functional potency (EC50) and efficacy of Rilmenidine at α2-adrenoceptors.
Materials:
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Membrane Preparations: From cells expressing the α2-adrenoceptor subtype of interest.
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[35S]-GTPγS (non-hydrolyzable GTP analog).
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GDP (Guanosine diphosphate).
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Agonist: Rilmenidine.
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Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
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Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP (to ensure agonist-dependent binding), and varying concentrations of Rilmenidine.
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Incubation: Pre-incubate the plate for a short period (e.g., 15-20 minutes) on ice.
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Initiation of Reaction: Add [35S]-GTPγS to all wells to initiate the binding reaction.
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Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Radioactivity is counted via scintillation.
-
SPA Method: Add SPA beads to each well. The [35S]-GTPγS bound to the G proteins on the membranes will be in close proximity to the beads, generating a detectable signal. The plate is then read in a suitable microplate scintillation counter.
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-
Data Analysis: The amount of [35S]-GTPγS bound is plotted against the concentration of Rilmenidine. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression. The intrinsic activity is calculated relative to a full agonist like norepinephrine.
Signaling Pathways
α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors by Rilmenidine leads to the engagement of inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other downstream effectors.
I1-Imidazoline Receptor Signaling
The signaling pathway for I1-imidazoline receptors is less well-defined than that of α2-adrenoceptors and is thought to be distinct from the classical G protein-cAMP cascade. Evidence suggests that Rilmenidine's interaction with the I1-imidazoline receptor (Nischarin) can lead to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC). This results in the production of the second messenger diacylglycerol (DAG), which in turn can activate downstream pathways, including the MAPK/ERK cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological characterization of a compound like Rilmenidine at its target receptors.
Conclusion
Rilmenidine exhibits a distinct pharmacological profile characterized by a higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors. This selectivity is believed to underlie its effective antihypertensive action with a reduced incidence of sedative side effects commonly associated with less selective α2-adrenoceptor agonists. Its engagement with the I1-imidazoline receptor activates a signaling pathway that appears to be independent of the classical cAMP pathway, involving lipid second messengers. Further research into the nuances of I1-imidazoline receptor signaling will continue to elucidate the precise mechanisms contributing to the therapeutic benefits of Rilmenidine and aid in the development of future generations of centrally acting antihypertensive drugs.
References
Investigating the Antihypertensive Effects of Olmidine: A Technical Guide
Notice to the Reader: Despite a comprehensive search of scientific literature, detailed information regarding the antihypertensive agent DL-Olmidine is exceptionally scarce. The majority of available data pertains to the broader class of imidazoline receptor agonists, with specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for Olmidine being largely unavailable in published research. This guide, therefore, provides a foundational understanding based on the general principles of imidazoline receptor agonists, while highlighting the significant knowledge gaps concerning this compound itself.
Introduction to this compound and its Class
This compound is classified as an antihypertensive agent that is understood to exert its effects through the inhibition of adrenergic transmission. It is categorized as an imidazoline receptor agonist. Drugs in this class primarily target imidazoline receptors in the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure.
The principal therapeutic target for the antihypertensive action of imidazoline receptor agonists is the Imidazoline I1 receptor. Activation of these receptors in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in the activity of the sympathetic nervous system, resulting in vasodilation and a subsequent decrease in arterial blood pressure.
Mechanism of Action: The Imidazoline I1 Receptor Signaling Pathway
While the specific signaling cascade for this compound has not been detailed in the available literature, the general pathway for I1 imidazoline receptor agonists involves a series of intracellular events following receptor activation.
Upon binding of an agonist like this compound to the I1 receptor, a conformational change is induced, initiating downstream signaling. This is believed to involve G-protein coupling, though the exact G-protein alpha subunit is not definitively established. The subsequent signaling cascade is thought to involve the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, ultimately resulting in a decrease in sympathetic nerve activity.
Caption: General signaling pathway for Imidazoline I1 receptor agonists.
Experimental Protocols for Antihypertensive Studies
Due to the lack of specific studies on this compound, this section outlines a general experimental protocol for evaluating the antihypertensive effects of a compound in a preclinical setting, using a rat model.
Animal Model
Spontaneously Hypertensive Rats (SHR) are a commonly used and well-validated model for preclinical hypertension research.
Blood Pressure Measurement
Direct blood pressure measurement via arterial cannulation is considered the gold standard for accuracy in animal studies.
Protocol:
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Animal Preparation: Adult male SHRs are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
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Catheter Implantation: A catheter is surgically implanted into the carotid artery for direct blood pressure monitoring. The catheter is exteriorized at the back of the neck.
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Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours) to ensure stable baseline blood pressure readings.
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Drug Administration: this compound would be administered via an appropriate route (e.g., oral gavage or intravenous injection) at varying doses. A vehicle control group would receive the administration vehicle only.
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Data Acquisition: Continuous blood pressure and heart rate data are recorded using a pressure transducer and a data acquisition system both before and after drug administration.
Caption: General experimental workflow for assessing antihypertensive effects in a rat model.
Quantitative Data Presentation
Without access to specific studies on this compound, it is not possible to provide quantitative data on its antihypertensive effects. In a typical study, data would be presented in tables summarizing the dose-dependent effects of the compound on systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
Table 1: Hypothetical Dose-Response of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle Control | - | - |
| This compound | X | - |
| This compound | Y | - |
| This compound | Z | - |
Data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The classification of this compound as an imidazoline receptor agonist suggests a clear mechanism for its antihypertensive effects. However, the profound lack of specific research on this compound presents a significant challenge for a detailed technical understanding. Future research is critically needed to:
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Conduct preclinical studies to determine the dose-response relationship of this compound on blood pressure and heart rate.
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Elucidate the specific intracellular signaling pathways activated by this compound binding to the I1 imidazoline receptor.
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Perform clinical trials to evaluate the efficacy and safety of this compound in human subjects with hypertension.
Until such studies are conducted and published, a comprehensive technical guide on the antihypertensive effects of this compound remains an unmet need in the scientific community. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to fully characterize this potential therapeutic agent.
An In-depth Technical Guide on the Gastrointestinal Effects of Imidazoline Receptor Ligands
This technical guide provides a comprehensive overview of the effects of imidazoline receptor ligands on the gastrointestinal (GI) tract for researchers, scientists, and drug development professionals. It covers the mechanism of action, quantitative effects on GI parameters, experimental methodologies, and key signaling pathways.
Introduction to Imidazoline Receptors in the Gastrointestinal Tract
Imidazoline receptors (IRs) are a family of non-adrenergic receptors that are classified into three main subtypes: I1, I2, and I3.[1][2][3] These receptors are found in various tissues, including the central nervous system and peripheral organs.[1] In the gastrointestinal tract, imidazoline receptors have been identified in guinea pigs, rabbits, rats, and humans.[1] They are involved in the regulation of several physiological processes, and their ligands have shown potential therapeutic applications in various disorders, including hypertension and metabolic syndrome.
The interest in the gastrointestinal effects of imidazoline receptor ligands stems from their potential to modulate gastric acid secretion and motility, offering therapeutic avenues for conditions like peptic ulcers and functional dyspepsia.
Effects on Gastric Acid Secretion
Ligands acting on imidazoline receptors have demonstrated significant effects on gastric acid secretion. Notably, selective I1 imidazoline receptor agonists have been shown to inhibit gastric acid production.
Quantitative Data on Gastric Acid Secretion:
| Compound | Model | Dose | Effect on Gastric Acid Secretion | Reference |
| Moxonidine (I1 agonist) | Conscious rats (basal secretion) | 0.01, 0.1, 1.0 mg/kg i.p. | Potent inhibition (ED50 of 0.04 mg/kg); complete suppression at 1.0 mg/kg | |
| Moxonidine (I1 agonist) | Pylorus-ligated rats | 0.01, 0.1, 1.0 mg/kg i.p. | Significant decrease at all doses | |
| Clonidine (α2-adrenoceptor and I1 agonist) | Conscious rats (basal secretion) | 0.01, 1.0 mg/kg i.p. | 37% and 46% decrease, respectively |
Gastric Mucosal Protection
In addition to their anti-secretory effects, I1 imidazoline receptor agonists exhibit gastroprotective properties.
Quantitative Data on Gastric Mucosal Injury:
| Compound | Model | Dose | Effect on Gastric Lesions | Reference |
| Moxonidine (I1 agonist) | Ethanol-induced gastric mucosal injury in rats | 0.01, 1.0 mg/kg i.p. | Decreased lesion length | |
| Moxonidine (I1 agonist) | Ethanol-induced gastric mucosal injury in rats | 1.0 mg/kg i.p. | Decreased number of lesions |
Experimental Protocols
The investigation of the gastrointestinal effects of imidazoline receptor ligands involves various in vivo and in vitro models.
4.1. In Vivo Model: Basal Gastric Acid Secretion in Conscious Rats
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Objective: To determine the effect of a test compound on non-stimulated gastric acid secretion.
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Animal Model: Male Sprague-Dawley rats.
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Procedure:
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Rats are fasted for 24 hours with free access to water.
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A chronic gastric fistula is surgically prepared to allow for the collection of gastric juice.
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Following a recovery period, conscious rats are administered the test compound (e.g., moxonidine) or vehicle intraperitoneally (i.p.).
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Gastric juice is collected at regular intervals (e.g., every 30 minutes) for a period of 2-4 hours.
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The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0.
-
Total acid output is calculated (volume × acid concentration).
-
4.2. In Vivo Model: Ethanol-Induced Gastric Mucosal Injury
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Objective: To assess the gastroprotective effect of a test compound.
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Animal Model: Male Wistar rats.
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Procedure:
-
Rats are fasted for 24 hours.
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The test compound (e.g., moxonidine) or vehicle is administered i.p. 30 minutes prior to the induction of injury.
-
Gastric lesions are induced by oral administration of absolute ethanol (e.g., 1 mL).
-
One hour after ethanol administration, the rats are euthanized, and their stomachs are removed.
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Stomachs are opened along the greater curvature, and the length and number of gastric lesions in the glandular mucosa are measured.
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Signaling Pathways
The effects of imidazoline receptor ligands are mediated through specific intracellular signaling cascades. The I1 imidazoline receptor is a G protein-coupled receptor.
I1 Imidazoline Receptor Signaling Pathway:
Activation of the I1 receptor leads to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC then cleaves phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). DAG can be further metabolized to generate arachidonic acid, which is a precursor for prostaglandins like PGE2. Alternatively, DAG can activate Protein Kinase C (PKC).
References
Technical Guide: Discovery and Initial Screening of Amidine-Containing Antihypertensive Agents
A Case Study on Clonidine Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the discovery and screening of Clonidine analogues as a well-documented case study for amidine-containing antihypertensive agents. While the initial topic of interest was "Olmidine analogues," publicly available scientific literature on the specific screening of this compound is limited. The principles and methodologies detailed herein are broadly applicable to the discovery and initial screening of novel amidine-containing compounds targeting similar mechanisms of action.
Introduction: The Therapeutic Target
The central nervous system plays a pivotal role in the regulation of blood pressure. A key target for centrally acting antihypertensive drugs is the alpha-2A adrenergic receptor (α2A-AR), a G-protein coupled receptor (GPCR). Agonism of α2A-AR in the brainstem leads to a decrease in sympathetic outflow, resulting in reduced heart rate, relaxation of blood vessels, and a subsequent lowering of blood pressure. Clonidine, a potent α2-AR agonist, was a landmark drug in this class, and its discovery spurred the development of numerous analogues with improved efficacy and side-effect profiles. The core chemical feature of Clonidine and many of its analogues is an imidazoline ring, a cyclic amidine.
Signaling Pathway of the Alpha-2 Adrenergic Receptor
Upon binding of an agonist like Clonidine, the α2-AR couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a reduction of neuronal firing and neurotransmitter release.
Caption: Signaling pathway of the α2-adrenergic receptor upon agonist binding.
The Drug Discovery and Screening Cascade
The discovery of novel Clonidine analogues follows a structured screening funnel designed to identify compounds with high potency, selectivity, and favorable pharmacokinetic properties.
Caption: A typical experimental workflow for the screening of Clonidine analogues.
Primary Screening: Identifying High-Affinity Binders
The initial step involves high-throughput screening of a library of synthesized Clonidine analogues to identify compounds that bind to the α2A-AR.
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the α2A-AR.
-
Objective: To determine the binding affinity (Ki) of Clonidine analogues for the human α2A-AR.
-
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human α2A-AR.
-
Radioligand: [³H]-Rauwolscine or a similar high-affinity α2-AR antagonist.
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of the Clonidine analogues.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add the non-specific ligand, radioligand, and cell membranes.
-
Competition Binding: Add the test compound at various concentrations, radioligand, and cell membranes.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis: The Ki value for each test compound is calculated from its IC50 value (the concentration that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Secondary Screening: Assessing Functional Activity
Compounds that show high affinity in the primary screen are then evaluated for their functional activity as agonists.
Experimental Protocol: GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of Clonidine analogues as α2A-AR agonists.[1]
-
Materials:
-
Cell Membranes expressing α2A-AR.
-
Radiolabeled GTP analogue: [³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test Compounds: Serial dilutions of the Clonidine analogues.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations.
-
Pre-incubation: Incubate for 15-20 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax values are determined.
Structure-Activity Relationship (SAR) and Data Presentation
The data from the primary and secondary screens are crucial for establishing a structure-activity relationship (SAR). This involves correlating the chemical modifications of the Clonidine analogues with their binding affinity and functional potency.[2][3]
Table 1: In Vitro Activity of Selected Clonidine Analogues
| Compound | Substitution on Phenyl Ring | Ki (nM) at α2A-AR | EC50 (nM) in GTPγS Assay |
| Clonidine | 2,6-dichloro | 4.5 | 12.0 |
| Analogue A | 2-chloro, 6-methyl | 6.2 | 18.5 |
| Analogue B | 2,6-diethyl | 15.8 | 45.3 |
| Analogue C | 2-bromo, 6-fluoro | 3.1 | 9.8 |
| Analogue D | 4-amino | 150.2 | >1000 |
| Analogue E | 2,6-dichloro, 3-bromo | 2.5 | 7.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. They reflect the general trends observed in SAR studies of Clonidine analogues where substitution at the 2 and 6 positions of the phenyl ring is critical for activity.[2]
In Vivo Screening: Evaluation of Antihypertensive Efficacy
Promising candidates from the in vitro assays are advanced to in vivo models to assess their antihypertensive effects.
Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension.
-
Objective: To evaluate the blood pressure-lowering effect of selected Clonidine analogues in a relevant animal model of hypertension.
-
Animals: Adult male Spontaneously Hypertensive Rats (SHRs).
-
Methodology:
-
Animal Preparation: Animals are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement. Alternatively, non-invasive tail-cuff methods can be used for conscious animals.
-
Drug Administration: A single dose of the test compound or vehicle is administered, typically via oral gavage (p.o.) or intravenous injection (i.v.).
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) and heart rate are continuously monitored for several hours post-administration.
-
Data Analysis: The change in MAP from baseline is calculated for each treatment group and compared to the vehicle control. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal response).
-
Table 2: In Vivo Antihypertensive Activity in SHRs
| Compound | Dose (mg/kg, p.o.) | Maximum Reduction in MAP (mmHg) | Duration of Action (hours) |
| Clonidine | 0.1 | -35 ± 4.2 | 4 |
| Analogue C | 0.1 | -42 ± 3.8 | 6 |
| Analogue E | 0.05 | -45 ± 5.1 | 8 |
Note: The data in this table are hypothetical and for illustrative purposes.
Conclusion
The discovery and initial screening of novel amidine-containing antihypertensive agents, exemplified by the development of Clonidine analogues, is a systematic process. It begins with high-throughput in vitro assays to identify potent and functionally active compounds at the α2-adrenergic receptor. Subsequent in vivo studies in relevant animal models of hypertension are then used to confirm efficacy. The data generated throughout this screening cascade are essential for establishing robust structure-activity relationships, which guide the lead optimization process towards the identification of a clinical candidate with an optimal therapeutic profile.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Structure-activity relationships of clonidine- and tolazoline-like compounds at histamine and alpha-adrenoceptor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship in clonidine-like 2,3-disubstituted 2-aryl-imino-imidazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Imidazoline Receptor Agonists on Vascular Smooth Muscle: A Technical Guide
Introduction: This technical guide details the in vitro activity of imidazoline receptor agonists on vascular smooth muscle cells (VSMCs). While the query specified "Olmidine," extensive database searches yielded no results for a compound with this name. It is presumed that "this compound" may be a novel compound, a proprietary name not yet in public literature, or a potential misspelling of a known compound, such as Olmesartan, an angiotensin II receptor blocker. However, the general class of centrally acting antihypertensives includes imidazoline receptor agonists, which have demonstrated effects on vascular smooth muscle. This guide will, therefore, focus on the known in vitro activities of this class of compounds, providing a framework for understanding their potential vascular effects.
The primary mechanism of action for imidazoline receptor agonists in the vasculature involves the regulation of smooth muscle cell proliferation and tone. Stimulation of these receptors has been shown to inhibit VSMC growth, a key factor in vascular pathologies like hypertension and atherosclerosis.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of representative imidazoline receptor ligands on vascular smooth muscle cell proliferation.
Table 1: Inhibitory Concentration (IC50) of Imidazoline Receptor Ligands on Serum-Stimulated VSMC Proliferation
| Compound | Cell Type | Assay | IC50 (µmol/L) | Reference |
| Idazoxan | Human Coronary Artery VSMC | ³H-Thymidine Incorporation | 5 | [2] |
| Agmatine | Human Coronary Artery VSMC | ³H-Thymidine Incorporation | 70 | [2] |
| Idazoxan | Rat Aortic VSMC | ³H-Thymidine Incorporation | >90% inhibition (concentration not specified) | |
| Agmatine | Rat Aortic VSMC | ³H-Thymidine Incorporation | >90% inhibition (concentration not specified) |
Table 2: Inhibition of Mitogen-Stimulated VSMC Proliferation by Imidazoline Receptor Ligands
| Compound | Cell Type | Mitogen | Inhibition | Reference |
| Idazoxan | Human and Rat VSMC | Norepinephrine | Significant Inhibition | |
| Idazoxan | Human and Rat VSMC | Angiotensin II | Significant Inhibition | |
| Idazoxan | Human and Rat VSMC | Platelet-Derived Growth Factor (PDGF) | IC50: 3 µmol/L | |
| Agmatine | Human and Rat VSMC | Platelet-Derived Growth Factor (PDGF) | IC50: 40 µmol/L |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for assessing the in vitro activity of compounds on vascular smooth muscle.
Vascular Smooth Muscle Cell Culture
Objective: To isolate and culture primary vascular smooth muscle cells for in vitro experiments.
Protocol:
-
Tissue Isolation: Aseptically dissect the aorta or coronary arteries from a suitable animal model (e.g., rat).
-
Endothelium Removal: Gently scrape the intimal surface to remove endothelial cells.
-
Enzymatic Digestion: Mince the tissue and incubate in a digestion solution containing collagenase and elastase to dissociate the smooth muscle cells.
-
Cell Seeding: Centrifuge the cell suspension to pellet the VSMCs. Resuspend the cells in a complete culture medium (e.g., DMEM with fetal bovine serum and antibiotics) and seed onto culture flasks or plates.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.
Cell Proliferation Assay (³H-Thymidine Incorporation)
Objective: To quantify the rate of DNA synthesis as a measure of cell proliferation.
Protocol:
-
Cell Seeding: Seed VSMCs into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium for 24-48 hours.
-
Treatment: Treat the cells with the test compound (e.g., an imidazoline receptor agonist) at various concentrations for a specified pre-incubation period.
-
Stimulation: Induce proliferation by adding a mitogen, such as fetal calf serum, norepinephrine, angiotensin II, or PDGF.
-
Radiolabeling: Add ³H-thymidine to each well and incubate for a further 18-24 hours.
-
Harvesting: Wash the cells to remove unincorporated ³H-thymidine and lyse the cells.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the amount of incorporated radioactivity using a liquid scintillation counter.
Immunoblotting for Proliferating Cell Nuclear Antigen (PCNA)
Objective: To detect the expression of PCNA, a protein marker for cell proliferation.
Protocol:
-
Cell Treatment: Culture and treat VSMCs with the test compound and mitogens as described in the proliferation assay.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for PCNA, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The antiproliferative effects of imidazoline receptor agonists on vascular smooth muscle cells are mediated through specific signaling pathways.
Inhibition of VSMC Proliferation via Imidazoline Receptors
Stimulation of I₂-imidazoline receptors on vascular smooth muscle cells has been shown to inhibit proliferation induced by various mitogens. This effect is thought to be mediated by interfering with a common distal step in both G-protein coupled receptor and receptor tyrosine kinase signaling cascades that lead to cell division.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Stimulation of imidazoline receptors inhibits proliferation of human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline receptors and agmatine in blood vessels: a novel system inhibiting vascular smooth muscle proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Olmidine: A Scoping Report on its Therapeutic Potential as an Adrenergic Transmission Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available public information on olmidine. Detailed experimental data, comprehensive clinical trial results, and specific signaling pathways for this compound are not widely available in peer-reviewed literature. This report, therefore, serves as a preliminary technical bulletin to guide future research.
Introduction
This compound, also known by its chemical name 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, is a chemical compound that has been identified for its potential as an antihypertensive agent.[1] Its primary mechanism of action is understood to be the inhibition of adrenergic transmission, a pathway central to the regulation of blood pressure.[1] Unlike more extensively studied antihypertensives, this compound remains a compound with a limited public research portfolio. This document synthesizes the available information and provides a theoretical framework for its further investigation.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This information is crucial for its synthesis, formulation, and in vitro experimental design.
| Property | Value | Reference |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | [1] |
| Synonyms | dl-mandelamidine, 3,4-(methylenedioxy)mandelamidine | [1] |
| CAS Number | 22693-65-8 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of Adrenergic Transmission
This compound is classified as an inhibitor of adrenergic transmission. This class of drugs lowers blood pressure by interfering with the release or action of norepinephrine at sympathetic nerve terminals. The precise molecular targets of this compound within this pathway have not been publicly elucidated. However, a general mechanism for such an agent would involve the modulation of presynaptic or postsynaptic adrenergic receptors.
Hypothesized Signaling Pathway
Based on its classification, a probable signaling pathway for this compound would involve the modulation of presynaptic alpha-2 adrenergic receptors, which act as a negative feedback mechanism to inhibit norepinephrine release. By acting as an agonist at these receptors, this compound could reduce sympathetic outflow, leading to vasodilation and a decrease in blood pressure.
Caption: Hypothesized signaling pathway for this compound's antihypertensive effect.
Proposed Experimental Protocols for Therapeutic Evaluation
To rigorously assess the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments are necessary. The following protocols outline a potential research workflow.
In Vitro Characterization
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of this compound for various adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
-
Methodology: Radioligand binding assays using cell membranes expressing recombinant human adrenergic receptors. Varying concentrations of this compound would be used to compete with a known radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β). The concentration of this compound that inhibits 50% of radioligand binding (IC50) would be determined, and the binding affinity (Ki) calculated.
-
-
Functional Assays:
-
Objective: To characterize the functional activity of this compound at its target receptors (i.e., agonist, antagonist, partial agonist).
-
Methodology:
-
For Gq-coupled receptors (α1): Measurement of intracellular calcium mobilization in response to this compound application in cells expressing the receptor.
-
For Gi-coupled receptors (α2): Measurement of inhibition of forskolin-stimulated cAMP production.
-
For Gs-coupled receptors (β): Measurement of cAMP accumulation.
-
-
Dose-response curves would be generated to determine potency (EC50) and efficacy.
-
In Vivo Evaluation
-
Animal Models of Hypertension:
-
Objective: To assess the antihypertensive efficacy of this compound in established animal models.
-
Methodology: Spontaneously hypertensive rats (SHR) or Dahl salt-sensitive rats could be used. This compound would be administered orally or via infusion at various doses. Blood pressure would be monitored continuously using telemetry or tail-cuff plethysmography. Dose-dependent effects on systolic, diastolic, and mean arterial pressure would be quantified.
-
-
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: Following administration of a single dose of this compound to rodents, blood samples would be collected at multiple time points. Plasma concentrations of this compound and any potential metabolites would be quantified using LC-MS/MS. Key pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability would be calculated.
-
Proposed Experimental Workflow
The logical progression of experiments to evaluate this compound's therapeutic potential is depicted below.
Caption: A proposed experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound presents a potential, yet underexplored, avenue for the development of new antihypertensive therapies. Its classification as an inhibitor of adrenergic transmission places it within a well-established class of cardiovascular drugs. However, the lack of detailed public data on its specific molecular interactions, potency, selectivity, and in vivo efficacy underscores a significant knowledge gap.
Future research should prioritize the systematic evaluation of this compound's pharmacological profile as outlined in the proposed experimental workflow. Elucidating its precise mechanism of action and demonstrating a clear dose-dependent antihypertensive effect in relevant animal models will be critical first steps in determining its true therapeutic potential. For scientists and professionals in drug development, this compound represents an opportunity to investigate a potentially novel chemical scaffold in a mature therapeutic area.
References
Methodological & Application
Application Note: Quantification of Olmidine (Olmesartan) in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Olmidine (Olmesartan), the active metabolite of the prodrug olmesartan medoxomil, in human plasma. Olmesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] This method utilizes solid-phase extraction (SPE) for sample clean-up and an isotopically labeled internal standard (Olmesartan-d6) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Olmesartan medoxomil is rapidly and completely converted to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[3] Peak plasma concentrations of olmesartan are typically reached within 1-3 hours after oral administration.[3] Accurate and reliable quantification of olmesartan in plasma is crucial for pharmacokinetic and bioequivalence studies.[4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. This document provides a detailed protocol for the quantification of olmesartan in human plasma using a validated HPLC-MS/MS method.
Experimental
Materials and Reagents
-
Olmesartan reference standard (>99% purity)
-
Olmesartan-d6 (internal standard, IS) (>99% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm) is used for chromatographic separation. The mobile phase consists of an organic mixture (acetonitrile and methanol) and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).
Mass Spectrometric Conditions
The mass spectrometer is operated in the negative ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of olmesartan and olmesartan-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the olmesartan primary stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the olmesartan-d6 primary stock solution with methanol:water (50:50, v/v) to a final concentration of 2000 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma sample (or standard/QC), add 50 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent.
-
Elute the analyte and internal standard with methanol or a high percentage of organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the C18 column.
-
Run the HPLC gradient to separate olmesartan and the internal standard.
-
Detect the analytes using the mass spectrometer in MRM mode.
Data Analysis
The concentration of olmesartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the HPLC-MS/MS method for olmesartan quantification in human plasma, compiled from various validated methods.
| Parameter | Value | Reference |
| Linearity Range | 5.002 - 2599.934 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5.002 ng/mL | |
| Intra-batch Precision (%CV) | < 15% | |
| Inter-batch Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within 85-115% | |
| Extraction Recovery | 81.41% for Olmesartan |
Workflow Diagram
Caption: Experimental workflow for this compound (Olmesartan) quantification.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound (Olmesartan) in human plasma. The method has been shown to be accurate, precise, and suitable for high-throughput analysis in clinical and research settings. The simple and efficient solid-phase extraction procedure ensures high recovery and minimal matrix effects.
References
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. Can the pharmacokinetic characteristics of olmesartan medoxomil contribute to the improvement of blood pressure control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of amlodipine and olmesartan after administration of amlodipine besylate and olmesartan medoxomil in separate dosage forms and as a fixed-dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Olmesartan Medoxomil
Introduction
Olmesartan medoxomil is an angiotensin II receptor blocker used to treat high blood pressure.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing olmesartan medoxomil. This application note describes a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of olmesartan medoxomil in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Physicochemical Properties of Olmesartan Medoxomil
A thorough understanding of the physicochemical properties of olmesartan medoxomil is fundamental for the development of a robust HPLC method.
| Property | Value |
| Chemical Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-({4-[2-(1H-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylate |
| Molecular Formula | C29H30N6O6 |
| Molecular Weight | 558.59 g/mol |
| UV λmax | Approximately 257 nm in methanol |
| Solubility | Soluble in methanol, acetonitrile; sparingly soluble in water |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Hypersil GOLD C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) in a ratio of 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of olmesartan medoxomil reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation (for a 20 mg tablet):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 20 mg of olmesartan medoxomil and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of 20 µg/mL.
-
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
1. System Suitability
System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
2. Specificity
Specificity was determined by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. The method is considered specific if there is no interference from excipients at the retention time of olmesartan medoxomil.
3. Linearity and Range
Linearity was established by analyzing a series of six concentrations of olmesartan medoxomil over the range of 5-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
4. Accuracy
The accuracy of the method was determined by recovery studies. A known amount of olmesartan medoxomil was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The experiment was performed in triplicate for each level.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
5. Precision
-
Repeatability (Intra-day Precision): The precision of the method was evaluated by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same sample on two different days by two different analysts.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
The system suitability parameters were checked after each variation. The method is considered robust if the system suitability criteria are met under all varied conditions.
Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | Tailing Factor: 1.2Theoretical Plates: >3000RSD of Peak Area: 0.8% | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000RSD of Peak Area: ≤ 2.0% |
| Specificity | No interference observed | No interference at the retention time of the analyte |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 5 - 50 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Intra-day: 0.9%Inter-day: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | System suitability criteria met | System suitability criteria met under varied conditions |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
The developed RP-HPLC method for the quantification of olmesartan medoxomil is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of olmesartan medoxomil in bulk and pharmaceutical dosage forms.
References
Application Notes and Protocols for the Use of Olmesartan in Renovascular Hypertensive Rat Models
Introduction
Renovascular hypertension is a form of secondary hypertension caused by the narrowing of renal arteries, which activates the renin-angiotensin-aldosterone system (RAAS). The two-kidney, one-clip (2K1C) Goldblatt model in rats is a classic experimental paradigm to simulate human renovascular hypertension. This model involves the constriction of one renal artery, leaving the contralateral kidney untouched, which leads to renin-dependent hypertension.[1]
Olmesartan medoxomil is a potent and selective angiotensin II type 1 receptor blocker (ARB) that effectively lowers blood pressure.[2][3] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its vasoconstrictor and aldosterone-secreting effects.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of Olmesartan in the 2K1C rat model of renovascular hypertension.
Mechanism of Action of Olmesartan in Renovascular Hypertension
In the 2K1C model, the stenosis of one renal artery leads to reduced renal perfusion, which stimulates the release of renin from the juxtaglomerular cells of the clipped kidney. Renin then cleaves angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II, a potent vasoconstrictor, then binds to AT1 receptors, leading to systemic vasoconstriction, increased aldosterone secretion, and consequently, elevated blood pressure.
Olmesartan specifically blocks the AT1 receptor, thereby antagonizing the effects of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Beyond its primary antihypertensive effect, Olmesartan has demonstrated pleiotropic effects, including the reduction of inflammation, oxidative stress, and end-organ damage such as left ventricular hypertrophy.
Data Presentation
The following tables summarize quantitative data from studies utilizing Olmesartan and other interventions in renovascular hypertensive rat models.
Table 1: Effects of Olmesartan on Hemodynamic and Cardiac Parameters in Renovascular Hypertensive Rats
| Parameter | Sham Operation | Model Control (2K1C) | Olmesartan (10 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | Normal | Significantly Increased | Significantly Reduced vs. Model | |
| Left Ventricle Mass to Body Weight Ratio (LVM/BW) | Normal | Significantly Increased | Completely Reversed | |
| Serum IL-6 (pg/mL) | Baseline | Significantly Increased | Significantly Reduced | |
| Cardiac Tissue IL-6 (pg/mL) | Baseline | Significantly Increased | Significantly Reduced | |
| Serum IL-10 (pg/mL) | Baseline | Significantly Increased | No Significant Effect | |
| Cardiac Tissue IL-10 (pg/mL) | Baseline | Significantly Increased | No Significant Effect |
Note: "Significantly Increased" and "Significantly Reduced" denote statistically significant changes compared to the respective control groups as reported in the cited literature.
Experimental Protocols
Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension
This protocol describes the surgical procedure to induce renovascular hypertension in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Silver clips (internal diameter of 0.2 mm)
-
Sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a flank incision to expose the left renal artery.
-
Carefully dissect the left renal artery from the surrounding connective tissue.
-
Place a silver clip with an internal diameter of 0.2 mm around the left renal artery, ensuring partial constriction without complete occlusion.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
Sham-operated control animals should undergo the same surgical procedure without the placement of the renal artery clip.
-
Monitor the development of hypertension over several weeks by measuring systolic blood pressure using the tail-cuff method.
Administration of Olmesartan Medoxomil
This protocol outlines the preparation and administration of Olmesartan to the 2K1C rat model.
Materials:
-
Olmesartan medoxomil powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Weighing scale and vortex mixer
Procedure:
-
Prepare a homogenous suspension of Olmesartan medoxomil in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Four weeks after the 2K1C surgery, when hypertension is established, begin daily administration of Olmesartan or vehicle to the respective groups.
-
Administer the suspension orally via gavage once daily.
-
The treatment duration is typically several weeks (e.g., 7 weeks) to observe significant therapeutic effects.
-
Monitor blood pressure regularly throughout the treatment period.
Measurement of Physiological and Biochemical Parameters
This protocol details the methods for assessing the effects of Olmesartan treatment.
Blood Pressure Measurement:
-
Measure systolic blood pressure non-invasively using the tail-cuff method at regular intervals (e.g., weekly).
Cardiac Hypertrophy Assessment:
-
At the end of the study, euthanize the rats.
-
Excise the heart and separate the left ventricle.
-
Measure the weight of the left ventricle and the total body weight.
-
Calculate the left ventricle mass to body weight ratio (LVM/BW) as an index of cardiac hypertrophy.
Cytokine Measurement:
-
Collect blood samples via cardiac puncture and separate the serum.
-
Homogenize cardiac tissue samples.
-
Measure the concentrations of inflammatory cytokines such as IL-6 and IL-10 in the serum and cardiac tissue homogenates using commercially available ELISA kits.
Visualizations
Signaling Pathway of Renovascular Hypertension and Olmesartan Intervention
Caption: RAAS pathway in renovascular hypertension and the inhibitory action of Olmesartan.
Experimental Workflow for Evaluating Olmesartan in 2K1C Rats
Caption: Experimental workflow for the 2K1C rat model and Olmesartan treatment.
References
- 1. scialert.net [scialert.net]
- 2. Renovascular Hypertension Medication: ACE Inhibitors, Angiotensin Receptor Blockers (ARBs), Blockers, Beta-1 Selective, Beta-Blockers, Nonselective, Alpha Blockers, Antihypertensives, Calcium Channel Blockers, Diuretics, Other, Vasodilators, Cardiovascular, Other, Aldosterone Antagonists, Selective [emedicine.medscape.com]
- 3. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Olmesartan in Preclinical Models of Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults, characterized by progressive damage to the blood vessels of the retina. The renin-angiotensin system (RAS) has been identified as a key player in the pathogenesis of DR. Olmesartan medoxomil, an angiotensin II type 1 receptor (AT1R) antagonist, has shown therapeutic potential in preclinical animal models of diabetic retinopathy by mitigating key pathological features of the disease. These application notes provide a comprehensive overview of the use of Olmesartan in relevant animal studies, including detailed experimental protocols and quantitative data to guide researchers in this field. It is important to note that "Olmidine" is likely a misspelling of "Olmesartan," which is the subject of this document.
Mechanism of Action
In diabetic retinopathy, hyperglycemia activates the renin-angiotensin system, leading to an increase in angiotensin II. Angiotensin II binds to the AT1 receptor on retinal vascular cells, triggering a cascade of downstream signaling events. This includes the activation of protein kinase C (PKC) and the production of vascular endothelial growth factor (VEGF), which contribute to increased vascular permeability, inflammation, and neovascularization—hallmarks of diabetic retinopathy. Olmesartan medoxomil is a prodrug that is hydrolyzed to its active form, olmesartan, which selectively blocks the AT1 receptor. By inhibiting the binding of angiotensin II, olmesartan effectively downregulates the pathological signaling pathways implicated in the progression of diabetic retinopathy.
Caption: Olmesartan's mechanism of action in diabetic retinopathy.
Quantitative Data Summary
The efficacy of Olmesartan has been evaluated in two key animal models that represent different stages of diabetic retinopathy: an early-stage model using diabetic stroke-prone spontaneously hypertensive rats (SHRSP) and a late-stage proliferative model using oxygen-induced retinopathy (OIR) in mice.
| Animal Model | Key Pathology | Treatment | Dosage | Duration | Key Finding | Reference |
| Diabetic Stroke-Prone Spontaneously Hypertensive (SHRSP) Rat | Early-stage DR; Functional deficits | Olmesartan medoxomil | 3 mg/kg/day (oral) | 4 weeks | Dose-dependent prevention of the elongation of oscillatory potential peaks in electroretinography. | [1] |
| Oxygen-Induced Retinopathy (OIR) Mouse | Late-stage DR; Retinal neovascularization | Olmesartan medoxomil | 1 mg/kg (oral) | 5 days (P12-P17) | Significant prevention of retinal neovascularization. | [1] |
Experimental Protocols
Early-Stage Diabetic Retinopathy Model: Diabetic SHRSP Rat
This model is suitable for studying the early functional deficits in diabetic retinopathy.
a) Animal Model Induction:
-
Animals: Use neonatal (2 days old) stroke-prone spontaneously hypertensive rats (SHRSP).
-
Diabetes Induction: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The recommended dose for neonatal SHRSP can vary, and pilot studies are recommended to determine the optimal dose for inducing mild, stable hyperglycemia. A starting point can be extrapolated from protocols for other rat strains.
-
Confirmation of Diabetes: Monitor blood glucose levels regularly. Rats with sustained mild hyperglycemia are considered diabetic and suitable for the study.
b) Olmesartan Administration:
-
Preparation: Olmesartan medoxomil can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution for oral administration.
-
Administration: Administer the prepared Olmesartan suspension daily via oral gavage at a dose of 3 mg/kg body weight for 4 weeks.
c) Efficacy Assessment: Electroretinography (ERG):
-
Dark Adaptation: Dark-adapt the rats overnight before ERG recording.
-
Anesthesia: Anesthetize the rats under dim red light.
-
Pupil Dilation: Apply a mydriatic agent to the cornea to dilate the pupils.
-
Electrode Placement: Place a recording electrode on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously in the tail.
-
Recording: Record the ERG responses to a series of light flashes of increasing intensity.
-
Analysis of Oscillatory Potentials (OPs): Isolate the OPs from the b-wave using a band-pass filter (e.g., 40-200 Hz). Measure the implicit times and amplitudes of the OP peaks. A delay in the implicit time of OPs is an indicator of retinal dysfunction in diabetic models.
Caption: Workflow for the diabetic SHRSP rat experiment.
Late-Stage Proliferative Retinopathy Model: Oxygen-Induced Retinopathy (OIR) Mouse
This model is ideal for studying retinal neovascularization, a hallmark of the proliferative stage of diabetic retinopathy.
a) Animal Model Induction:
-
Animals: Use C57BL/6J mouse pups at postnatal day 7 (P7).
-
Hyperoxia Exposure: Place the P7 pups and their nursing mother in a chamber with 75% oxygen for 5 days (until P12).
-
Return to Normoxia: At P12, return the mice to room air. This sudden shift to relative hypoxia induces retinal neovascularization, which peaks at P17.
b) Olmesartan Administration:
-
Preparation: Prepare Olmesartan medoxomil suspension in 0.5% CMC.
-
Administration: Administer the suspension daily via oral gavage at a dose of 1 mg/kg body weight from P12 to P16.
c) Efficacy Assessment: Quantification of Retinal Neovascularization:
-
Tissue Collection: At P17, euthanize the mice and enucleate the eyes.
-
Fixation: Fix the eyes in 4% paraformaldehyde (PFA).
-
Retinal Dissection and Staining:
-
Dissect the retinas and prepare them as flat mounts.
-
Permeabilize the retinas (e.g., with Triton X-100).
-
Stain the retinal vasculature with isolectin B4 conjugated to a fluorescent marker (e.g., FITC or Alexa Fluor 488).
-
-
Imaging: Capture images of the entire retinal flat mount using a fluorescence microscope.
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to quantify the area of neovascularization.
-
This is typically done by outlining the neovascular tufts and expressing this area as a percentage of the total retinal area.
-
Caption: Workflow for the OIR mouse experiment.
Conclusion
The preclinical data strongly suggest that Olmesartan is a promising therapeutic agent for the management of diabetic retinopathy. It demonstrates efficacy in both early functional and late proliferative stages of the disease in relevant animal models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential and underlying mechanisms of Olmesartan in the context of diabetic retinopathy.
References
Application Notes and Protocols for In Vivo Olmidine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmidine, also known as olmesartan, is a potent and selective angiotensin II type 1 (AT1) receptor antagonist. Its prodrug, olmesartan medoxomil, is orally administered and rapidly converted to the active this compound form.[1] Primarily recognized for its antihypertensive properties, recent preclinical studies have unveiled its therapeutic potential in a broader range of inflammation-mediated diseases, including colitis, neuropathy, nephropathy, and certain cancers.[2] These expanded applications are attributed to its influence on key signaling pathways beyond the renin-angiotensin system (RAS), such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical research settings. The following sections detail established administration protocols, summarize effective dosages across various animal models and disease states, and delineate the key signaling pathways modulated by this compound.
Data Presentation: Quantitative In Vivo Data
The following tables summarize the reported dosages and administration details for this compound (administered as olmesartan medoxomil) in various in vivo experimental models.
Table 1: this compound (Olmesartan Medoxomil) Administration in Rat Models
| Disease Model | Strain | Administration Route | Dosage | Vehicle | Duration | Key Findings |
| Ulcerative Colitis | Wistar | Oral Gavage | 1, 5, and 10 mg/kg/day | - | - | Ameliorated colon injury and inflammation. |
| Pulmonary Hypertension | - | Oral | 2 or 5 mg/kg/day | - | 3 weeks | Restored right ventricular systolic pressure. |
| Liver Fibrosis | - | Oral | 1 mg/kg/day | - | 14 days | Reduced liver hydroxyproline content and TGF-β1 levels. |
| Hypertension | Sprague-Dawley | Oral Gavage | - | Self-microemulsifying drug delivery system (SMEDDS) | - | Faster absorption and enhanced bioavailability compared to suspension.[3][4] |
| Acute Toxicity | F344 | Oral Gavage | 500, 1000, and 2000 mg/kg | 0.5% Carboxymethyl Cellulose (CMC) | Single dose | No deaths or treatment-related clinical signs.[5] |
| Chronic Toxicity | - | Oral Gavage | 30, 100, 300, or 1000 mg/kg/day | 0.5% Carboxymethyl Cellulose (CMC) | 6 months | - |
Table 2: this compound (Olmesartan Medoxomil) Administration in Mouse Models
| Disease Model | Strain | Administration Route | Dosage | Vehicle | Duration | Key Findings |
| Diabetic Nephropathy | db/db | Oral Gavage | 10 or 20 mg/kg/day | Saline | 8 weeks | Ameliorated diabetic physiological and biochemical parameters. |
| Carcinogenicity | p53 knockout | Oral Gavage | Up to 1000 mg/kg/day | - | 6 months | No evidence of a carcinogenic effect. |
| Carcinogenicity | Hras2 transgenic | Dietary Administration | Up to 1000 mg/kg/day | - | 6 months | No evidence of a carcinogenic effect. |
| Acute Toxicity | ICR | Oral Gavage | 500, 1000, or 2000 mg/kg | 0.5% Carboxymethyl Cellulose (CMC) | Single dose | No deaths or treatment-related clinical signs. |
Experimental Protocols
Protocol 1: Preparation of this compound (Olmesartan Medoxomil) Suspension for Oral Gavage (0.5% CMC Vehicle)
Materials:
-
Olmesartan Medoxomil powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile, purified water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Volumetric flask
-
Sterile storage container
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC powder to achieve a 0.5% (w/v) concentration in the final volume of the vehicle.
-
In a glass beaker, slowly add the CMC powder to the sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time. Gentle heating can be applied to aid dissolution, but the solution must be cooled to room temperature before adding the drug.
-
-
Prepare the this compound Suspension:
-
Calculate the total amount of olmesartan medoxomil required based on the desired concentration and the final volume of the suspension.
-
Accurately weigh the calculated amount of olmesartan medoxomil powder.
-
In a separate container, create a paste by adding a small volume of the 0.5% CMC vehicle to the olmesartan medoxomil powder and triturating with a spatula.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
Transfer the final suspension to a sterile, labeled storage container.
-
-
Storage:
-
Store the suspension at 2-8°C and protect it from light.
-
Before each use, thoroughly vortex or shake the suspension to ensure uniform distribution of the drug.
-
It is recommended to prepare the suspension fresh, but stability for a short period should be validated based on the specific experimental needs.
-
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Rodents
Materials:
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip).
-
Syringes (1 mL or 3 mL, depending on the dosing volume).
-
Animal scale.
-
70% ethanol for disinfection.
-
Personal Protective Equipment (PPE): lab coat, gloves, and eye protection.
Procedure:
-
Animal Preparation and Handling:
-
Acclimatize the animals to the experimental environment and handling procedures to minimize stress.
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head and body. For rats, a firmer grip around the thoracic region is required, supporting the lower body.
-
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of the appropriate length and gauge for the size of the animal. The needle should reach from the corner of the mouth to the last rib without being inserted further to avoid stomach perforation.
-
Mark the needle at the appropriate insertion depth if necessary.
-
-
Administration:
-
Hold the restrained animal in a vertical position to straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly and steadily administer the this compound suspension from the syringe.
-
After administration, gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Immediately after the procedure, return the animal to its home cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or cyanosis.
-
Conduct a follow-up observation within 12-24 hours.
-
A daily check for general health, including posture, coat condition, and activity, is recommended for the duration of the study.
-
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action of this compound is the selective blockade of the angiotensin II type 1 (AT1) receptor. This action inhibits the downstream signaling cascades typically initiated by angiotensin II, leading to a reduction in vasoconstriction and aldosterone secretion. Furthermore, this compound has been shown to modulate other critical signaling pathways involved in inflammation and cellular proliferation.
References
- 1. In Vitro and In Vivo Evaluation of Olmesartan Medoxomil Microcrysta ls and Nanocrystals: Preparation, Characterization, and Pharmacokinet ic Comparison in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. mdpi.com [mdpi.com]
- 4. Solubilized formulation of olmesartan medoxomil for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Inducing Hypotension in Research Models with Olmesartan (Olmidine)
A Note on Terminology: The term "Olmidine" did not yield specific results in scientific literature for a compound used to induce hypotension. It is presumed to be a typographical error for Olmesartan , a well-documented angiotensin II receptor blocker (ARB) used in hypertension research. These application notes are based on the properties and use of Olmesartan.
Introduction
Olmesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Its primary function is to block the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] This mechanism of action leads to vasodilation and a subsequent reduction in blood pressure, making it a valuable tool for inducing controlled hypotension in various research models. These models are crucial for studying cardiovascular diseases, drug efficacy, and physiological responses to lowered blood pressure.
Mechanism of Action
Olmesartan functions by competitively and selectively blocking the binding of angiotensin II to the AT1 receptor, which is found in many tissues, including vascular smooth muscle and the adrenal gland.[1] By inhibiting this interaction, Olmesartan prevents angiotensin II-mediated vasoconstriction and the release of aldosterone. The reduction in aldosterone leads to decreased sodium and water retention. The overall effect is a decrease in peripheral vascular resistance and a lowering of blood pressure. Some research also suggests that Olmesartan may have pleiotropic effects, including the attenuation of cardiac hypertrophy through the calcineurin pathway and the potentiation of the vasodilator Angiotensin-(1-7).
Quantitative Data on Hypotensive Effects of Olmesartan
The following tables summarize the quantitative data on the hypotensive effects of Olmesartan in various animal models as reported in the literature.
Table 1: Hypotensive Effects of Olmesartan in Rodent Models
| Animal Model | Dose | Administration Route | Duration | Change in Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 0.1-3 mg/kg | Oral | 24 hours | Significant dose-dependent reduction in blood pressure. ED₂₅ value of 1.3 mg/kg. | |
| Spontaneously Hypertensive Rats (SHRs) | 2.5 mg/kg/day | Gavage | 3 months | Significant decrease in systolic blood pressure. | |
| Spontaneously Hypertensive Rats (SHRs) | 1 mg/kg | Gavage | Acute | Potentiated the anti-hypertensive effect of Ang-(1-7), leading to a maximal change of -35.4 ± 5.4 mmHg. | |
| Rats with Experimental Autoimmune Myocarditis | 10 mg/kg/day | Oral | 21 days | Significantly lowered systolic and diastolic blood pressure compared to vehicle-treated rats. | |
| Endothelin-1-Infused Rats | Not specified | Concurrent administration | 2 weeks | Prevented ET-1-induced hypertension (Systolic Blood Pressure: 117±5 mmHg vs. 141±2 mmHg in ET-1 only group). | |
| Monocrotaline-Induced Pulmonary Hypertensive Rats | 2 or 5 mg/kg/day | Oral | 3 weeks | Restored right ventricular systolic pressure. |
Table 2: Hypotensive Effects of Olmesartan in Canine Models
| Animal Model | Dose | Administration Route | Duration | Change in Blood Pressure | Reference |
| Renal Hypertensive Dogs | 0.3-3 mg/kg | Oral | - | More potent and persistent reduction in blood pressure compared to other ARBs at similar doses. |
Experimental Protocols
Below are generalized protocols for inducing hypotension using Olmesartan in research models, based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Acute Hypotension Induction in Spontaneously Hypertensive Rats (SHRs)
Objective: To induce a rapid and measurable decrease in blood pressure.
Materials:
-
Male Spontaneously Hypertensive Rats (14-16 weeks old)
-
Olmesartan medoxomil
-
Vehicle (e.g., saline)
-
Catheters for arterial and venous cannulation
-
Blood pressure monitoring system
-
Oral gavage needles
Procedure:
-
Animal Preparation: Twenty-four hours prior to the experiment, implant catheters into the abdominal aorta (for blood pressure measurement) and the femoral vein (for intravenous infusions) under appropriate anesthesia. Allow the animals to recover.
-
Baseline Measurement: On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Olmesartan Administration: Prepare a solution of Olmesartan at the desired concentration (e.g., 1 mg/kg). Administer the solution via oral gavage.
-
Blood Pressure Monitoring: Continuously monitor and record MAP and HR. A significant decrease in blood pressure is expected. In some experimental setups, the hypotensive effect of other agents can be tested post-Olmesartan administration. For example, the anti-hypertensive effect of Angiotensin-(1-7) was markedly enhanced after Olmesartan administration.
-
Data Analysis: Analyze the change in blood pressure from baseline.
Protocol 2: Chronic Hypotension Model in Rats
Objective: To maintain a sustained level of reduced blood pressure over a longer period to study chronic effects.
Materials:
-
Rat model of choice (e.g., Wistar, Sprague-Dawley)
-
Olmesartan medoxomil
-
Vehicle
-
Method for blood pressure measurement (e.g., tail-cuff plethysmography for non-invasive measurement or telemetry for continuous monitoring)
-
Oral gavage needles or method for drug incorporation into diet/water
Procedure:
-
Acclimatization and Baseline: Acclimatize animals to the housing conditions and handling for blood pressure measurement. Record baseline blood pressure for several days to establish a stable reading.
-
Hypertension Induction (if required): If the study requires a model of hypertension, induce it using established methods (e.g., monocrotaline injection for pulmonary hypertension).
-
Olmesartan Administration: Administer Olmesartan daily at the desired dose (e.g., 2.5 mg/kg/day) via oral gavage for the duration of the study (e.g., 3 months).
-
Regular Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) to assess the effect of Olmesartan.
-
Terminal Procedures: At the end of the study period, perform terminal procedures which may include tissue harvesting for histological or molecular analysis.
-
Data Analysis: Compare the blood pressure readings between the Olmesartan-treated group and a vehicle-treated control group over the course of the study.
Visualizations
Signaling Pathway of Olmesartan
Caption: Mechanism of action of Olmesartan in the Renin-Angiotensin System.
Experimental Workflow for Chronic Hypotension Study
Caption: General workflow for a chronic hypotension study using Olmesartan.
References
Application Notes and Protocols for Investigating the Long-Term Effects of Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension.[1][2][3] While its efficacy in lowering blood pressure is well-established, understanding the long-term consequences of its use is crucial for comprehensive risk-benefit assessment and the development of safer therapeutic strategies. These application notes provide a detailed experimental framework for investigating the protracted effects of Olmesartan, with a focus on its impact on cardiovascular, renal, and gastrointestinal systems. The protocols outlined herein are designed for preclinical assessment using both in vitro and in vivo models.
Olmesartan functions by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction and aldosterone secretion.[1][4] This mechanism effectively reduces blood pressure. However, long-term administration has been associated with adverse effects, most notably a severe sprue-like enteropathy characterized by chronic diarrhea and weight loss. Additionally, as with other ARBs, its long-term impact on cardiac and renal function warrants thorough investigation.
This document provides a comprehensive experimental design, including detailed protocols and data presentation strategies, to elucidate the molecular and cellular mechanisms underlying the long-term effects of Olmesartan.
Experimental Design: A Multi-System Approach
To comprehensively evaluate the long-term effects of Olmesartan, a multi-pronged approach employing both cell-based assays and animal models is proposed. This design will allow for the dissection of molecular mechanisms in vitro and the examination of systemic effects in vivo.
Specific Aims:
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Cardiovascular System: To assess the long-term effects of Olmesartan on cardiomyocyte viability, function, and the development of cardiac fibrosis.
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Renal System: To investigate the chronic impact of Olmesartan on renal cell function, fibrosis, and overall kidney health.
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Gastrointestinal System: To elucidate the mechanisms behind Olmesartan-induced enteropathy using intestinal organoid models.
Logical Workflow
Caption: Experimental workflow for studying the long-term effects of Olmesartan.
Data Presentation: Quantitative Summaries
All quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: In Vitro Cardiotoxicity of Olmesartan on hiPSC-CMs
| Parameter | Control | Olmesartan (Low Dose) | Olmesartan (High Dose) | p-value |
| Cell Viability (%) | ||||
| Beating Rate (beats/min) | ||||
| Mitochondrial Membrane Potential (ΔΨm) | ||||
| Collagen I Expression (relative units) | ||||
| α-SMA Expression (relative units) |
Table 2: In Vivo Cardiorenal Effects of Olmesartan in SHRs
| Parameter | Vehicle Control | Olmesartan | p-value |
| Systolic Blood Pressure (mmHg) | |||
| Heart Weight to Body Weight Ratio (mg/g) | |||
| Serum Creatinine (mg/dL) | |||
| Blood Urea Nitrogen (BUN) (mg/dL) | |||
| Cardiac Fibrosis (% area) | |||
| Renal Fibrosis (% area) |
Table 3: Effects of Olmesartan on Human Intestinal Organoids
| Parameter | Control | Olmesartan | p-value |
| Transepithelial Electrical Resistance (TEER) (Ω·cm²) | |||
| FITC-Dextran Permeability (relative fluorescence) | |||
| IL-8 Secretion (pg/mL) | |||
| Villous Atrophy Score |
Experimental Protocols
Long-Term Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
Objective: To evaluate the direct, long-term effects of Olmesartan on human cardiomyocyte health and function.
Methodology:
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Cell Culture: Culture hiPSC-CMs on fibronectin-coated plates until they form a spontaneously beating syncytium.
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Chronic Drug Exposure: Treat the hiPSC-CMs with varying concentrations of Olmesartan (e.g., 1 µM and 10 µM) or vehicle control for an extended period (e.g., 14-28 days). Refresh the media and drug every 48 hours.
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Assessment of Cardiotoxicity:
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Cell Viability: At multiple time points, assess cell viability using a live/dead staining assay (e.g., Calcein-AM/Ethidium Homodimer-1) and quantify using fluorescence microscopy.
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Beating Rate and Contractility: Record videos of the beating cardiomyocytes and analyze the beat rate and contractility parameters using appropriate software.
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Mitochondrial Function: Evaluate mitochondrial membrane potential using a fluorescent probe like TMRM. Measure cellular ATP levels using a luminescence-based assay.
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Fibrosis Markers: At the end of the treatment period, lyse the cells and perform Western blotting or qPCR to quantify the expression of fibrosis markers such as Collagen I and α-smooth muscle actin (α-SMA).
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In Vivo Assessment of Cardiorenal Effects in Spontaneously Hypertensive Rats (SHRs)
Objective: To determine the long-term systemic effects of Olmesartan on the cardiovascular and renal systems in a hypertensive animal model.
Methodology:
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Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs).
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Long-Term Drug Administration: Administer Olmesartan (e.g., 5 mg/kg/day) or vehicle control via oral gavage for a period of 6-12 months.
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Physiological Monitoring:
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Blood Pressure: Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
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Renal Function: Collect urine at regular intervals to measure albumin and creatinine levels. At the end of the study, collect blood to measure serum creatinine and BUN.
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Histopathological Analysis:
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At the end of the study, euthanize the animals and harvest the hearts and kidneys.
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Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
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Perform Masson's trichrome staining to visualize and quantify the extent of cardiac and renal fibrosis.
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Investigation of Olmesartan-Induced Enteropathy using Human Intestinal Organoids
Objective: To model and investigate the cellular mechanisms of Olmesartan-induced enteropathy.
Methodology:
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Organoid Culture: Establish and culture human intestinal organoids from adult stem cells derived from intestinal crypts.
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Chronic Drug Exposure: Treat the mature organoids with a clinically relevant concentration of Olmesartan for 7-14 days.
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Assessment of Intestinal Barrier Function:
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Transepithelial Electrical Resistance (TEER): Measure TEER across the organoid monolayer to assess tight junction integrity.
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Paracellular Permeability: Assess the permeability of the organoid barrier to FITC-dextran.
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Inflammatory Response: Measure the secretion of pro-inflammatory cytokines, such as IL-8, into the culture medium using ELISA.
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Histological Analysis: Fix, embed, and section the organoids. Perform H&E staining to assess for morphological changes, such as villous atrophy.
Signaling Pathway Analysis
To delve deeper into the molecular mechanisms, the following signaling pathways should be investigated in the relevant experimental models.
Angiotensin II Receptor (AT1R) Signaling
Rationale: Olmesartan is a selective AT1R blocker. Understanding its long-term impact on the downstream signaling of this receptor is crucial.
Approach: In both in vitro and in vivo models, assess the phosphorylation status and expression levels of key downstream effectors of AT1R signaling, such as ERK1/2 and p38 MAPK, using Western blotting.
Caption: Angiotensin II Receptor 1 (AT1R) signaling pathway and the inhibitory action of Olmesartan.
Transforming Growth Factor-β (TGF-β) Signaling
Rationale: The TGF-β pathway is a key driver of fibrosis in various organs, including the heart and kidneys. Investigating its modulation by long-term Olmesartan treatment is essential.
Approach: In fibrotic tissues from the in vivo study and in the in vitro models, quantify the expression of TGF-β1 and the phosphorylation of its downstream effectors, Smad2 and Smad3, via Western blotting or immunohistochemistry.
Caption: The canonical TGF-β/Smad signaling pathway involved in fibrosis.
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical investigation of the long-term effects of Olmesartan. By employing a combination of advanced in vitro models, such as hiPSC-CMs and intestinal organoids, alongside a relevant in vivo model, researchers can gain valuable insights into the systemic and molecular consequences of chronic Olmesartan administration. The resulting data will be instrumental in informing risk assessment, guiding future drug development, and ultimately enhancing patient safety.
References
- 1. Frontiers | Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
Optimizing Olmidine (Olmesartan Medoxomil) Dosage for Preclinical Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olmidine (Olmesartan medoxomil) in preclinical studies. All information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Olmesartan medoxomil)?
A1: this compound, an inactive prodrug, is rapidly converted to its active metabolite, olmesartan, during absorption in the gastrointestinal tract.[1] Olmesartan is a potent and selective angiotensin II receptor blocker (ARB).[1] It competitively inhibits the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in vascular smooth muscle and the adrenal gland.[2] This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2][3]
Q2: What are the recommended starting doses for this compound in preclinical animal models?
A2: The optimal dose of this compound will vary depending on the animal model, the indication being studied, and the specific experimental design. However, based on published studies, the following table summarizes effective dose ranges for common preclinical models. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Indication | Effective Dose Range (Oral) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | 2.5 - 5 mg/kg/day | |
| Diabetic Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Diabetic Retinopathy | 3 mg/kg/day | |
| Oxygen-Induced Retinopathy Mice | Retinal Neovascularization | 1 mg/kg |
Q3: What is the safety profile of this compound in preclinical studies?
A3: this compound has demonstrated a good safety profile in preclinical animal models. Acute oral toxicity is low, with LD50 values greater than 2000 mg/kg in both mice and rats. In long-term studies, it has been well-tolerated at high doses. However, at very high doses, some adverse effects have been observed.
| Animal Model | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Observed Adverse Effects at Higher Doses | Reference |
| Rats | 6 months | 1000 mg/kg/day | Progressive nephropathy at 300 mg/kg/day in a 3-month study | |
| Mice | 90 days | 4000 mg/kg/day | - | |
| Dogs | 12 months | 160 mg/kg/day | Vomiting and white substance (unabsorbed drug) in feces at 1500 mg/kg |
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Preparation
Q: I am having difficulty dissolving this compound for oral administration to my animals. What vehicle should I use and how should I prepare the formulation?
A: this compound (Olmesartan medoxomil) is poorly soluble in water. A common and effective method for preparing a suspension for oral gavage is to use 0.5% carboxymethylcellulose (CMC) in water.
Detailed Protocol for Vehicle Preparation (0.5% CMC):
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Weighing: Accurately weigh the required amount of this compound powder.
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Vehicle Preparation: To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of purified water while stirring continuously to prevent clumping.
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Suspension: Gradually add the weighed this compound powder to the 0.5% CMC solution while vortexing or stirring to ensure a uniform suspension.
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Storage: Store the suspension at 2-8°C. It is recommended to prepare the suspension fresh, but it has been shown to be stable for up to 90 days when refrigerated.
Other potential vehicles that have been used to improve solubility and bioavailability include self-microemulsifying drug delivery systems (SMEDDS) containing surfactants and oils like Tween 80 and Capryol 90.
Issue 2: Oral Gavage Administration Challenges
Q: I am new to oral gavage in rodents. What are the key steps and potential complications to be aware of?
A: Oral gavage is a standard technique for precise oral dosing in rodents. Proper technique is crucial to minimize stress and prevent injury to the animal.
Experimental Workflow for Oral Gavage:
Caption: Workflow for performing oral gavage in rodents.
Troubleshooting Common Oral Gavage Issues:
| Issue | Possible Cause | Solution |
| Animal struggles excessively | Improper restraint, animal is stressed. | Ensure a firm but gentle grip on the scruff of the neck. Allow the animal to acclimate to handling before the procedure. |
| Resistance during needle insertion | Incorrect placement (e.g., trachea). | Do not force the needle. Withdraw and re-insert gently, aiming for the side of the mouth and sliding along the roof of the mouth. |
| Fluid observed at the nose or mouth | Aspiration into the lungs. | Stop administration immediately. Monitor the animal closely for respiratory distress. Refine your technique to ensure proper esophageal placement. |
| Regurgitation of the administered substance | Administration was too rapid, or the volume was too large. | Administer the substance slowly and steadily. Ensure the dose volume is within the recommended limits for the animal's weight. |
Issue 3: Unexpected Experimental Results or Adverse Events
Q: My animals are showing unexpected side effects after this compound administration. What should I look for and what could be the cause?
A: While generally well-tolerated, high doses or long-term administration of this compound can lead to certain adverse effects.
Logical Relationship Diagram for Troubleshooting Adverse Events:
References
Addressing Olmidine stability issues in aqueous solutions
Disclaimer: Publicly available data on the stability of Olmidine in aqueous solutions is limited. The following guidance is based on general principles of pharmaceutical chemistry, stability testing of similar molecules, and the known chemical structure of this compound. The provided data and protocols are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in an aqueous solution is likely influenced by several factors, including:
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pH: The acidity or alkalinity of the solution can catalyze hydrolysis of the amidine and ether functionalities in the this compound molecule.
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Temperature: Elevated temperatures typically accelerate degradation reactions.
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Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
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Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
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Excipients: Other components in the formulation can interact with this compound and affect its stability.
Q2: What are the visible signs of this compound degradation in a solution?
A2: Degradation of this compound may be indicated by:
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Color change: The solution may develop a yellow or brown tint.
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Precipitation: The formation of insoluble degradation products can lead to cloudiness or solid precipitates.
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Changes in pH: Degradation reactions can alter the pH of the solution.
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Loss of potency: A decrease in the concentration of active this compound, which can be quantified by analytical techniques like HPLC.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To maximize stability, aqueous solutions of this compound should generally be:
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Stored at refrigerated temperatures (2-8 °C).
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Protected from light by using amber vials or by wrapping the container in aluminum foil.
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Prepared in a buffer system that maintains a pH where this compound is most stable (requires experimental determination).
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Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow.
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Question: What causes the yellow discoloration in my this compound solution, and how can I prevent it?
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Answer: A yellow color change is often indicative of oxidative degradation or the formation of chromophoric degradation products.
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Troubleshooting Steps:
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Minimize Oxygen Exposure: Prepare solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas). Purge the headspace of the storage container with nitrogen or argon.
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Add Antioxidants: Consider the addition of antioxidants to the formulation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). Compatibility and effectiveness must be experimentally verified.
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Protect from Light: Ensure the solution is stored in a light-protected container (e.g., amber glass vial).
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Issue 2: I am observing precipitation in my this compound solution upon storage.
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Question: Why is my this compound precipitating, and what can I do to improve its solubility and stability?
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Answer: Precipitation can occur due to several reasons: the formation of insoluble degradation products, a change in pH that reduces the solubility of this compound, or the use of a poor solvent system.
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Troubleshooting Steps:
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pH Adjustment: Determine the pH at which this compound has optimal solubility and stability. Prepare your solution using a buffer at this pH.
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Co-solvents: Consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility of this compound. The choice of co-solvent and its concentration should be optimized.
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Complexation Agents: Cyclodextrins can be used to form inclusion complexes with drug molecules, thereby increasing their aqueous solubility and stability.
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Issue 3: My experimental results show a rapid loss of this compound potency.
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Question: My analytical tests indicate a significant decrease in this compound concentration over a short period. How can I identify the cause and improve stability?
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Answer: Rapid loss of potency is a clear sign of chemical degradation. A systematic approach is needed to identify the degradation pathway.
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Troubleshooting Steps:
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Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to understand how this compound degrades under stress conditions (acid, base, oxidation, heat, light).
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Analyze Degradation Products: Use analytical techniques such as HPLC-MS to identify the major degradation products. This information can help elucidate the degradation pathway.
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Optimize Formulation: Based on the degradation pathway, implement strategies to mitigate the degradation. For example, if hydrolysis is the primary pathway, optimize the pH and consider lyophilization. If oxidation is the issue, protect from oxygen and use antioxidants.
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Data Presentation
Table 1: Illustrative pH and Temperature Effects on this compound Degradation Rate
| pH | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 25 | 0.085 | 8.2 |
| 5.0 | 25 | 0.015 | 46.2 |
| 7.0 | 25 | 0.032 | 21.7 |
| 9.0 | 25 | 0.150 | 4.6 |
| 5.0 | 4 | 0.003 | 231.0 |
| 5.0 | 40 | 0.045 | 15.4 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
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Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for 24 hours.
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Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base samples.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
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Protocol 2: pH-Stability Profile of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
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Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
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Sample Preparation:
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Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent.
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Add the stock solution to each buffer to achieve a final this compound concentration of 0.1 mg/mL. The final concentration of the organic solvent should be less than 1%.
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Incubation: Store the buffered solutions in sealed, light-protected vials at a constant temperature (e.g., 25°C or 40°C).
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Sample Analysis:
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At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw samples from each pH solution.
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Analyze the samples using a validated HPLC method to determine the concentration of this compound.
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Data Analysis:
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For each pH, plot the natural logarithm of the this compound concentration versus time.
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Determine the apparent first-order degradation rate constant (k) from the slope of the line.
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Plot the log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
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Visualizations
Technical Support Center: Troubleshooting Poor Solubility of Olmidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the research compound Olmidine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or has visible particles. What should I do?
A1: Cloudiness or visible particulates in your stock solution suggest that this compound has either not fully dissolved or has precipitated out of solution.[1] This can lead to inaccurate dosing and variability in your experimental results.[1] It is recommended to try and redissolve the compound. If unsuccessful, preparing a fresh stock solution is the best course of action.[1]
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a common issue for poorly soluble compounds. DMSO is a strong organic solvent, but when the stock solution is diluted into an aqueous buffer, the final concentration of DMSO may be too low to keep the hydrophobic compound in solution. To address this, you can try a few approaches:
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Reduce the final concentration: Lowering the working concentration of this compound in your assay may keep it below its solubility limit in the final buffer.[1]
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Increase the co-solvent concentration: If your experiment allows, a modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility.[1] Remember to include a corresponding vehicle control.
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Explore alternative solvents: this compound may have better solubility in another organic solvent that is compatible with your experimental system.
Q3: Could the poor solubility of this compound be the cause of inconsistent results in my experiments?
A3: Absolutely. Poor solubility is a significant contributor to experimental variability. If this compound is not completely dissolved, its effective concentration in the assay will be lower and more variable than intended, leading to non-reproducible data.
Q4: I'm concerned about the stability of this compound in my stock solution over time. How should I store it?
A4: For long-term storage, it is generally recommended to store stock solutions of poorly soluble compounds at -20°C or -80°C to minimize degradation and solvent evaporation. Over time, the solvent can absorb atmospheric moisture, which can decrease its ability to keep the compound dissolved. It's also good practice to prepare fresh stock solutions periodically.
Troubleshooting Guide for Poor this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Step 1: Understand the Physicochemical Properties of this compound
A thorough understanding of this compound's properties is the first step in troubleshooting solubility.
| Property | Value | Implication for Solubility |
| Molecular Weight | 194.19 g/mol | Relatively small molecule. |
| XLogP3 | 0.3 | Indicates some lipophilicity, suggesting potential challenges in aqueous solutions. |
| pKa | Not available | If the compound has ionizable groups, pH will significantly impact solubility. |
| Crystalline Form | Not available | Amorphous forms are generally more soluble than stable crystalline forms. |
Step 2: Optimize Solvent Selection and Preparation of Stock Solution
The choice of solvent for your stock solution is critical.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-20 mM | A common solvent for poorly soluble compounds. Ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent effects. |
| Ethanol | Test in small scale | Can be a good alternative to DMSO, but may have effects on cells at higher concentrations. |
| DMF (Dimethylformamide) | Test in small scale | Another strong organic solvent, but can be more toxic to cells than DMSO. |
If you observe particulates after adding the solvent, the following techniques can be applied:
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Gentle Heating: Warming the solution in a 37°C water bath can aid dissolution. Use caution as excessive heat may degrade the compound.
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Mechanical Agitation: Vortexing or sonicating the solution can provide the necessary energy to break down solid aggregates and facilitate dissolution.
Step 3: Address Precipitation in Aqueous Solutions
If this compound precipitates upon dilution into your aqueous experimental buffer, consider the following strategies:
| Strategy | Description | Considerations |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. | Determine the pKa of this compound to guide pH selection. Ensure the chosen pH is compatible with your experimental system. |
| Use of Co-solvents | Including a small percentage of a water-miscible organic solvent (like ethanol or PEG 400) in your final assay buffer can improve solubility. | The final concentration of the co-solvent should be carefully controlled and a vehicle control must be included. |
| Addition of Surfactants | Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds in enzyme assays. | Surfactants can be toxic to cells, so this method is not always suitable for cell-based assays. |
| Complexation | Using agents like cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. | This requires specific formulation development and may not be suitable for all experimental setups. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW: 194.19 g/mol ), you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 194.19 g/mol = 0.00019419 g = 0.194 mg.
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Weigh the compound: Accurately weigh out approximately 0.2 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.
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Add solvent: Based on the actual weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. For example, if you weighed 0.2 mg, you would add: (0.2 mg / 194.19 mg/mmol) / 10 mmol/L = 0.000103 L = 103 µL of DMSO.
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Dissolve the compound:
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Add the calculated volume of high-purity, anhydrous DMSO to the tube.
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Vortex the solution for 1-2 minutes.
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If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes.
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If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
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Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Decision tree for troubleshooting this compound solubility.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Enhancing Olmidine (Olmesartan Medoxomil) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Olmidine (Olmesartan Medoxomil) for improved bioavailability.
Troubleshooting Guide
Issue: Low in vitro dissolution rate of this compound formulation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[1][2][3] 2. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer carrier.[1][4] 3. Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation. | An increased rate and extent of drug dissolution in aqueous media. |
| Drug recrystallization during dissolution. | 1. Polymer Selection: Use polymers in solid dispersions that inhibit crystallization (e.g., HPMC, PVP). 2. Surfactant Concentration: Optimize the concentration of surfactants to maintain the drug in a solubilized state. | A sustained supersaturated state of the drug during dissolution, preventing a decrease in concentration over time. |
| Inadequate wetting of the drug powder. | 1. Incorporate Wetting Agents: Add hydrophilic excipients or surfactants to the formulation to improve the dispersibility of the drug powder in the dissolution medium. | Improved contact between the drug particles and the dissolution medium, leading to a faster onset of dissolution. |
Issue: High variability in bioavailability data in vivo
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Food effect on drug absorption. | 1. Fasting/Fed State Studies: Conduct bioavailability studies in both fasted and fed animal models to assess the impact of food. 2. Lipid-Based Formulations: Develop lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can reduce the effect of food on absorption. | A more consistent pharmacokinetic profile regardless of the prandial state of the subject. |
| First-pass metabolism. | 1. Prodrug Approach: Olmesartan medoxomil is already a prodrug, which is designed to be converted to the active form, olmesartan, after absorption. 2. Route of Administration: For preclinical studies, consider alternative routes of administration (e.g., parenteral) to bypass the gastrointestinal tract and liver for initial compound characterization. | Increased systemic exposure to the active metabolite. |
| Efflux by intestinal transporters. | 1. Incorporate P-gp Inhibitors: Include excipients that are known to inhibit P-glycoprotein (P-gp) efflux pumps in the gastrointestinal tract. | Enhanced absorption and increased bioavailability of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound (Olmesartan Medoxomil)?
A1: The main challenge is its low aqueous solubility, which leads to poor dissolution and subsequently low oral bioavailability, reported to be around 26-28.6%. This means that only a small fraction of the administered oral dose reaches the systemic circulation to exert its therapeutic effect.
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Several advanced formulation strategies have shown promise. These include nanotechnology-based approaches like the development of nanoparticles and Self-Microemulsifying Drug Delivery Systems (SMEDDS). One study demonstrated a significant increase in the oral bioavailability of Olmesartan Medoxomil, by about 170%, using a SMEDDS formulation. Solid dispersions and micronization are also effective conventional techniques.
Q3: How does a Self-Microemulsifying Drug Delivery System (SMEDDS) work to improve bioavailability?
A3: A SMEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water microemulsion when introduced into an aqueous medium, such as the gastrointestinal fluid, under gentle agitation. This microemulsion provides a large interfacial area for drug absorption and can enhance the solubilization of poorly soluble drugs like this compound, bypassing the dissolution step and leading to improved absorption and bioavailability.
Q4: What excipients are commonly used in this compound formulations to enhance solubility?
A4: Common excipients include:
-
Solubilizers and Surfactants: Such as polysorbates (e.g., Tween 80), sorbitan esters (e.g., Span 20), and sodium lauryl sulfate, which increase the permeability of the active ingredient.
-
Polymers for Solid Dispersions: Including high molecular weight polyacrylic acid polymers (e.g., Apinovex™ polymers) and other polymers like HPMC and PVP.
-
Lipids and Oils for SMEDDS: Such as Capryol 90.
-
pH Modifiers: Organic acids like citric acid can be used to keep drug molecules in an ionic, more soluble state.
Q5: Are there any known drug-drug interactions with this compound that could affect its bioavailability?
A5: No clinically significant pharmacokinetic interactions have been observed with co-administration of Olmesartan Medoxomil with digoxin, warfarin, or antacids containing aluminum and magnesium hydroxide. This suggests a low potential for clinically significant pharmacokinetic interactions with co-administered drugs.
Experimental Protocols
Protocol: Preparation of an this compound (Olmesartan Medoxomil) Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound (Olmesartan Medoxomil)
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
Organic solvent (e.g., methanol, ethanol)
-
Mortar and pestle
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solvent Evaporation Method: a. Accurately weigh the desired amounts of this compound and the hydrophilic polymer. b. Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. c. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). d. Once the solvent is completely removed, a thin film of the solid dispersion will be formed on the flask wall. e. Scrape the solid dispersion from the flask and dry it further in a vacuum oven to remove any residual solvent. f. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size. g. Store the prepared solid dispersion in a desiccator until further analysis.
-
Characterization: a. Perform in vitro dissolution studies on the prepared solid dispersion and compare the results with the pure drug. b. Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Visualizations
Caption: Troubleshooting workflow for low in vitro dissolution of this compound formulations.
Caption: General experimental workflow for developing a SMEDDS formulation.
Caption: Signaling pathway showing the mechanism of action of this compound (Olmesartan).
References
- 1. erpublications.com [erpublications.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimization of Olmidine Synthesis
Welcome to the technical support center for Olmidine synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on reducing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during this compound synthesis?
A1: During the process development of this compound, several related substances have been identified. The most common process-related impurities include this compound acid, 4-acetyl this compound, 5-acetyl this compound, dehydro this compound, and regioisomeric N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives.[1][2] Other potential impurities can arise from starting materials and side reactions, such as OLM-Me and OLM-Cl.[3]
Q2: What analytical techniques are recommended for detecting and quantifying this compound impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) is widely used for quantitative analysis of impurities.[4][5] For structure elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A3: Regulatory bodies such as the International Conference on Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. According to ICH guidelines, impurities present at a level of 0.10% or greater with respect to the API should be identified, synthesized, and characterized. It is crucial to develop a robust process that consistently controls impurities within these specified limits.
Troubleshooting Guides
Issue 1: High Levels of this compound Acid Impurity
Q: Our synthesis is resulting in a high concentration of the this compound acid impurity. What are the potential causes and how can we mitigate this?
A: High levels of this compound acid typically indicate hydrolysis of the medoxomil ester group. This can occur during the deprotection step or the final work-up and purification stages.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Harsh basic conditions during hydrolysis | The hydrolysis of the ethyl ester to the potassium salt is a critical step. Using an excess of a strong base or prolonged reaction times can lead to the degradation of other functional groups. It is important to carefully control the stoichiometry of the base and monitor the reaction progress closely. | Reduction of this compound acid impurity to below 0.15%. |
| Inappropriate pH during work-up | Exposure to highly acidic or basic conditions during the aqueous work-up can catalyze the hydrolysis of the ester. | Maintain the pH of the aqueous solution within a neutral to slightly acidic range (pH 5-7) during extraction and washing steps. |
| Elevated temperatures during purification | High temperatures during recrystallization or solvent evaporation can promote hydrolysis. | Perform purification steps at the lowest feasible temperature. For solvent removal, utilize a rotary evaporator under reduced pressure at temperatures not exceeding 40°C. |
Below is a troubleshooting workflow for addressing high levels of this compound acid impurity:
Issue 2: Presence of Regioisomeric Impurities
Q: We are observing two significant regioisomeric impurities in our final product. What is their origin and how can their formation be controlled?
A: The two principal regioisomeric impurities are the N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of this compound. These arise from the alkylation of the tetrazole ring in two different positions.
Control Strategies:
| Parameter | Standard Protocol | Optimized Protocol | Impact on N-1/N-2 Ratio |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) | ACN can favor the formation of the desired N-2 isomer. |
| Base | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) | Cs2CO3 can offer better control over the regioselectivity of the alkylation. |
| Temperature | 25°C | 0-5°C | Lowering the reaction temperature can improve the selectivity of the alkylation reaction. |
The following diagram outlines an experimental workflow for optimizing the N-alkylation step to minimize regioisomeric impurities:
Experimental Protocols
Protocol 1: Optimized N-Alkylation of this compound Intermediate
This protocol is designed to minimize the formation of regioisomeric impurities.
-
Preparation: To a solution of the this compound acid intermediate (1.0 eq) in acetonitrile (10 vol), add cesium carbonate (1.5 eq).
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Reagent Addition: Add medoxomil chloride (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C and monitor the progress by HPLC every hour.
-
Quenching: Once the starting material is consumed (typically 4-6 hours), quench the reaction by adding deionized water (20 vol).
-
Extraction: Extract the product with ethyl acetate (3 x 15 vol).
-
Washing: Wash the combined organic layers with brine (2 x 10 vol), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Protocol 2: Purification of Final this compound Product
This protocol focuses on removing residual starting materials and side products, including this compound acid.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone) at 40-45°C.
-
Crystallization: Slowly add an anti-solvent (e.g., n-heptane) until turbidity is observed.
-
Cooling: Cool the mixture to room temperature over 2 hours, then further cool to 0-5°C and hold for at least 3 hours.
-
Filtration: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with cold anti-solvent (2 x 3 vol).
-
Drying: Dry the purified this compound under vacuum at 40°C until a constant weight is achieved.
The logical relationship between key intermediates and the formation of major impurities is depicted below:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
- 4. rroij.com [rroij.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Olmidine Quantification Assays
Disclaimer: Information regarding "Olmidine" is limited in publicly available scientific literature. This guide is based on general principles for the quantification of imidazoline receptor ligands and compounds with similar chemical properties. The provided protocols and troubleshooting advice should be adapted and validated for the specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying small molecules like this compound in biological matrices?
A1: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of small molecules like this compound in biological samples such as plasma, serum, or urine. LC-MS/MS is generally preferred for its higher sensitivity and selectivity.
Q2: How should I prepare my plasma samples for this compound quantification?
A2: Sample preparation is crucial for accurate and reproducible results. Common techniques for plasma samples include:
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Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While quick, it may result in a less clean sample.
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Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its solubility in two immiscible liquids. It provides a cleaner sample than PPT.
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Solid-Phase Extraction (SPE): This is the most effective technique for sample cleanup and analyte concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Q3: What are the critical stability concerns for this compound during sample collection and storage?
A3: Like many small molecules, this compound's stability can be affected by temperature, pH, and enzymatic degradation. It is recommended to:
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Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
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Separate plasma or serum from whole blood as soon as possible by centrifugation at 4°C.
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Store samples at -80°C until analysis to minimize degradation.
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Conduct freeze-thaw stability studies to assess the impact of repeated freezing and thawing cycles.
Q4: How can I avoid matrix effects in my LC-MS/MS assay?
A4: Matrix effects, where components of the biological sample interfere with the ionization of the analyte, can significantly impact accuracy. To minimize matrix effects:
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Optimize the sample preparation method to remove interfering substances. SPE is often the best choice.
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Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects.
-
Ensure adequate chromatographic separation of this compound from endogenous plasma components.
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a highly end-capped column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor Resolution | 1. Inefficient column. 2. Inappropriate mobile phase composition. 3. Column contamination. | 1. Replace the column. 2. Optimize the mobile phase strength and selectivity. 3. Flush the column with a strong solvent. |
| Baseline Noise | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp issue. | 1. Degas the mobile phase. 2. Use fresh, high-purity solvents. 3. Check and replace the detector lamp if necessary. |
| Drifting Retention Time | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Poor ionization of the analyte. 2. Ion suppression from matrix components. 3. Suboptimal mass spectrometer settings. | 1. Optimize the mobile phase pH and organic content to enhance ionization. 2. Improve sample cleanup to remove interfering substances. 3. Tune the mass spectrometer parameters (e.g., cone voltage, collision energy) for this compound. |
| High Background Noise | 1. Contamination in the LC-MS system. 2. Leaks in the system. 3. Electronic noise. | 1. Flush the entire system with appropriate cleaning solutions. 2. Check all fittings for leaks. 3. Ensure proper grounding of the instrument. |
| Inconsistent Results | 1. Inconsistent sample preparation. 2. Analyte degradation in the autosampler. 3. Carryover from previous injections. | 1. Standardize the sample preparation procedure. 2. Keep the autosampler at a low temperature. 3. Optimize the injector wash procedure. |
| No Peak Detected | 1. No sample injected. 2. Analyte not reaching the detector. 3. Incorrect mass transition settings. | 1. Check the sample vial and autosampler settings. 2. Check for clogs in the LC system or a diverter valve issue. 3. Verify the precursor and product ion masses for this compound. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, validation data for an LC-MS/MS assay for an imidazoline receptor ligand like this compound in human plasma.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% |
| Accuracy (%Bias) | -7.8% to 9.5% | ± 15% |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | 0.95 - 1.08 | Close to 1 |
| Freeze-Thaw Stability (3 cycles) | Stable | ≤ 15% change from nominal |
| Short-Term Stability (24h at RT) | Stable | ≤ 15% change from nominal |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 230 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: LC-MS/MS Method for this compound Quantification in Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
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Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions.
-
Calculate the peak area ratios and determine the concentrations using a calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Postulated I1-imidazoline receptor signaling pathway for this compound.
Technical Support Center: Refining Experimental Protocols for Olmesartan Efficacy Testing
A Note on "Olmidine": The term "this compound" does not correspond to a recognized compound in the scientific literature. It is presumed to be a misspelling of Olmesartan , an angiotensin II receptor blocker primarily used for hypertension. This guide focuses on Olmesartan, referencing its emerging applications in cancer research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for testing the efficacy of Olmesartan in a cancer research context.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may arise during the experimental workflow, from reagent preparation to data interpretation.
General & Reagent-Related Questions
Q1: How should I prepare Olmesartan medoxomil for in vitro experiments?
A1: Olmesartan medoxomil is practically insoluble in water.[1][2] For cell culture experiments, it is recommended to dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[3] Subsequently, this stock solution can be diluted in the cell culture medium to the desired final concentration. It's crucial to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I'm observing precipitation of Olmesartan in my cell culture medium. What should I do?
A2: Precipitation can occur if the final concentration of Olmesartan is too high or if the DMSO stock is not adequately mixed into the aqueous medium. To troubleshoot this:
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Ensure your stock solution is fully dissolved before diluting it into the medium.
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When diluting, add the stock solution to the medium while vortexing or gently mixing to facilitate dispersion.
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Consider preparing a fresh, lower concentration stock solution.
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If the issue persists, you might need to evaluate the solubility of Olmesartan in your specific cell culture medium formulation.
Q3: Is Olmesartan stable in aqueous solutions and cell culture media?
A3: Olmesartan medoxomil, the prodrug, is known to be unstable in aqueous media and can undergo hydrolysis.[4][5] Degradation is observed under acidic and basic hydrolysis conditions. It is advisable to prepare fresh dilutions of Olmesartan in your culture medium for each experiment from a frozen stock solution to ensure consistent potency.
In Vitro Assay-Related Questions
Q4: My MTT assay results show inconsistent readings or high background. How can I troubleshoot this?
A4: Inconsistencies in MTT assays can arise from several factors:
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Interference from Phenol Red: The phenol red in some culture media can interfere with absorbance readings. It is recommended to use a medium without phenol red for the assay.
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Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. You can increase the incubation time with the solubilization solution (like DMSO) or gently pipette up and down to aid dissolution.
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding and check for even cell distribution.
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Compound Interference: If your test compound is colored or has reducing properties, it might interfere with the MTT reagent. Run a control with the compound in cell-free medium to check for any direct reaction with MTT.
Q5: I am not observing the expected cytotoxic effects of Olmesartan on my cancer cell line.
A5: Several factors could contribute to a lack of observed cytotoxicity:
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Cell Line Sensitivity: Not all cancer cell lines may be sensitive to Olmesartan's effects. The anti-proliferative action of Olmesartan has been noted in specific cell lines like A549 (lung cancer), HeLa, and MCF-7, and its effects on pancreatic cancer are thought to be mediated through stromal cells (pancreatic stellate cells).
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Drug Concentration and Exposure Time: The effective concentration and duration of treatment can vary significantly between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
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Mechanism of Action: Olmesartan's primary anti-cancer effects may not be direct cytotoxicity but rather modulation of the tumor microenvironment, such as inhibiting the activity of pancreatic stellate cells. Therefore, a standard cytotoxicity assay on cancer cells alone might not capture its full efficacy. Consider co-culture models for a more representative system.
In Vivo Experiment-Related Questions
Q6: What is a suitable starting dose and administration route for Olmesartan in a mouse model of pancreatic cancer?
A6: Previous studies have successfully used oral administration of Olmesartan. For a subcutaneous pancreatic cancer model in nude mice, where cancer cells are co-injected with pancreatic stellate cells, Olmesartan administered at 10 mg/kg in drinking water has been shown to inhibit tumor growth.
Q7: I am seeing significant side effects like dizziness or kidney issues in my animal models. What could be the cause?
A7: Olmesartan is an antihypertensive agent, and its systemic administration can lead to side effects associated with blood pressure reduction, such as dizziness. It can also impact kidney function, especially in cases of dehydration or pre-existing renal conditions. It is important to:
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Carefully monitor the health of the animals throughout the experiment.
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Ensure adequate hydration.
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Consider starting with a lower dose and titrating up to an effective and well-tolerated level.
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Include a control group that receives the vehicle alone to distinguish compound-specific effects from other experimental variables.
Data Presentation: Efficacy of Olmesartan in Preclinical Cancer Models
The following tables summarize quantitative data from studies investigating the anti-cancer effects of Olmesartan.
Table 1: In Vitro Efficacy of Olmesartan on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| A549 | Lung Cancer | MTT Assay | 0.35 mM | IC50 | |
| A549 | Lung Cancer | Cell Cycle Analysis | 300 µM | Increase in G2/M phase cells | |
| HeLa | Cervical Cancer | MTT Assay | 5 mM | Decreased cell viability | |
| MCF-7 | Breast Cancer | MTT Assay | Not specified | Decreased cell viability |
Table 2: In Vivo Efficacy of Olmesartan
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer (AsPC-1 co-injected with PSCs) | Nude Mice | 10 mg/kg Olmesartan in drinking water | Inhibition of subcutaneous tumor growth | |
| Oral Cancer | Transgenic PAI-1 Mice | 0.005 mg/g Olmesartan in drinking water for 30 days | Significant decrease in plasma PAI-1 levels in the treated group | |
| Ehrlich's Ascites Carcinoma | Mice | 30 mg/kg Olmesartan | Reduced tumor weight and volume |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for testing the effect of Olmesartan on the A549 lung cancer cell line.
Materials:
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A549 cells (ATCC CCL-185)
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Complete growth medium (e.g., F-12K Medium supplemented with 10% FBS)
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Olmesartan medoxomil
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DMSO (for stock solution)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plates
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Phosphate-Buffered Saline (PBS)
Procedure:
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Cell Seeding:
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Culture A549 cells to about 70-80% confluency.
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Trypsinize the cells and prepare a single-cell suspension in complete growth medium.
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Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
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Compound Treatment:
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Prepare a stock solution of Olmesartan in DMSO.
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On the day of the experiment, prepare serial dilutions of Olmesartan in complete growth medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Olmesartan. Include a vehicle control (medium with DMSO) and a no-treatment control.
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
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After incubation, carefully remove the medium.
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Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: In Vivo Pancreatic Cancer Xenograft Model
This protocol describes a subcutaneous co-injection model to assess the effect of Olmesartan on pancreatic tumor growth influenced by pancreatic stellate cells (PSCs).
Materials:
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6-week-old male nude mice
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AsPC-1 human pancreatic cancer cells
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Human pancreatic stellate cells (PSCs)
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Matrigel
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Olmesartan medoxomil
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Drinking water bottles
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Calipers for tumor measurement
Procedure:
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Cell Preparation:
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Culture AsPC-1 cells and human PSCs under appropriate conditions.
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On the day of injection, harvest both cell types and resuspend them in serum-free medium.
-
-
Co-injection of Cells:
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Prepare a cell suspension containing 1 x 10^6 AsPC-1 cells and 1 x 10^6 PSCs in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
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Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Olmesartan Administration:
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Once tumors are palpable, divide the mice into a control group and a treatment group.
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For the treatment group, dissolve Olmesartan in the drinking water to achieve a daily dose of 10 mg/kg. The control group receives regular drinking water.
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Replace the water bottles with the Olmesartan solution or regular water every 2-3 days.
-
-
Tumor Growth Monitoring:
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Measure the tumor dimensions (length and width) with calipers every 3-4 days.
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Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Endpoint and Analysis:
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Continue the treatment for a predetermined period (e.g., 4-6 weeks) or until the tumors in the control group reach a specified size.
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At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers of fibrosis like α-smooth muscle actin).
-
Mandatory Visualizations
Caption: Workflow for assessing Olmesartan's in vitro cytotoxicity.
Caption: Olmesartan blocks the Angiotensin II Type 1 Receptor.
References
- 1. idosi.org [idosi.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Olmidine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Olmidine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive kinase inhibitor. Its primary on-target effect is the inhibition of a specific kinase within a critical cellular signaling pathway. However, like many small molecule inhibitors, it can exhibit off-target activities at higher concentrations, leading to unintended cellular effects.
Q2: What are the common off-target effects observed with this compound?
Users have reported a range of off-target effects, including but not limited to:
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Induction of apoptosis or cytotoxicity at concentrations close to the effective dose.
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Modulation of unintended signaling pathways.
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Alterations in cell morphology or proliferation rates that are inconsistent with the known function of the primary target.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:
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Rescue Experiments: If the observed phenotype is due to an on-target effect, it should be reversible by expressing a drug-resistant mutant of the target kinase that this compound cannot bind to.[1]
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RNAi/CRISPR Knockdown: Silencing the expression of the primary target using siRNA or CRISPR should replicate the on-target effects of this compound.[1][2] If the phenotype is not phenocopied, it may be an off-target effect.
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Use of a Structurally Unrelated Inhibitor: Employing a different, structurally distinct inhibitor of the same target should produce the same on-target phenotype.[1][3]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
High toxicity can confound experimental results. The following steps can help troubleshoot this issue:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of unintended kinases inhibited by this compound. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity. |
| Cell line sensitivity | Test this compound in multiple cell lines to determine if the toxicity is specific to a particular cellular context. | Distinguish between general off-target effects and those that are cell-line specific. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
Inconsistent results can arise from several factors. Consider the following troubleshooting strategies:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to investigate the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to this compound and more consistent results. |
| Inhibitor instability | Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | Ensures that the observed effects are due to the intact inhibitor and not its degradation products. |
| Sub-optimal concentration | Perform a dose-response curve to determine the lowest effective concentration that elicits the on-target effect without significant off-target effects. | Minimized off-target binding and reduced cytotoxicity while maintaining the desired on-target effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound via Dose-Response Curve
Objective: To identify the "therapeutic window" that maximizes on-target inhibition while minimizing off-target effects and cytotoxicity.
Methodology:
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Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.
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Compound Preparation: Prepare a serial dilution of this compound, typically ranging from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO).
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Treatment: Treat the cells with the different concentrations of this compound and the vehicle control for a predetermined time point (e.g., 24, 48, or 72 hours).
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Assays: Perform the following assays:
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Cell Viability Assay: Use an MTT or CellTiter-Glo assay to assess cytotoxicity.
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Target Engagement Assay: Use Western blotting to detect the phosphorylation status of the direct downstream substrate of the target kinase to measure on-target activity.
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Off-Target Engagement Assay: If known, use Western blotting to monitor the phosphorylation status of a known off-target kinase.
-
-
Data Analysis: Plot the results to identify the concentration range that shows significant on-target inhibition without a substantial decrease in cell viability or significant activation of off-target pathways.
Protocol 2: Kinome Profiling to Determine this compound Selectivity
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
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Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
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Binding/Activity Assay: The service will typically perform either a binding assay (e.g., affinity chromatography) or an in vitro kinase activity assay in the presence of this compound.
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Data Analysis: The results will be provided as a percentage of inhibition for each kinase in the panel. This will generate a selectivity profile for this compound, highlighting potential off-target kinases.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for distinguishing on- and off-target effects.
References
Strategies to enhance the therapeutic index of Olmidine
Technical Support Center: Olmesartan
Disclaimer: The term "Olmidine" did not yield specific results in scientific and medical databases. It is presumed to be a typographical error for "Olmesartan," a widely used angiotensin II receptor blocker (ARB) for the management of hypertension. This technical support center, therefore, focuses on Olmesartan and strategies to enhance its therapeutic index for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Olmesartan?
A1: Olmesartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. This action blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure[1][2]. Its action is independent of the pathways for angiotensin II synthesis[2].
Q2: What is the therapeutic index of Olmesartan?
Q3: What are the common adverse effects associated with Olmesartan?
A3: Common side effects of Olmesartan are generally mild and may include dizziness, headache, and upper respiratory infections. A rare but serious side effect is a severe, chronic diarrhea with weight loss, known as sprue-like enteropathy, which can develop months to years after starting the medication.
Q4: How can the therapeutic index of Olmesartan be enhanced?
A4: The therapeutic index of Olmesartan can be enhanced through several strategies:
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Combination Therapy: Combining Olmesartan with other antihypertensive agents, such as calcium channel blockers (e.g., amlodipine) or diuretics (e.g., hydrochlorothiazide), can improve blood pressure control at lower doses of each agent, potentially reducing dose-dependent side effects.
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Patient Stratification: Identifying patient populations that are most likely to respond favorably to Olmesartan can improve the benefit-risk ratio. For example, ARBs can be particularly beneficial for lowering microalbuminuria in patients with diabetes mellitus.
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Monitoring and Dose Adjustment: Regular monitoring of blood pressure and renal function can help in titrating the dose to the minimum effective level, thereby minimizing the risk of adverse effects.
Troubleshooting Guides for Experimental Research
Q1: We are observing significant hypotension in our animal models even at low doses of Olmesartan. How can we manage this?
A1:
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Re-evaluate Dosing Regimen: Ensure that the dose calculations are correct for the animal model being used. The dose-response curve can be steep for antihypertensive agents.
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Assess Volume Status: Dehydration or salt depletion can exacerbate the hypotensive effects of Olmesartan. Ensure adequate hydration of the animals. In a clinical setting, symptomatic hypotension may occur in volume- or salt-depleted patients.
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Consider a Dose-Escalation Study: Start with a very low dose and gradually escalate to determine the optimal dose with the desired antihypertensive effect without causing severe hypotension.
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Combination with a Vasopressor (for acute studies): In acute experimental setups where severe hypotension is a concern, a vasopressor can be used to counteract the effect, although this may interfere with the primary study endpoints.
Q2: In our long-term toxicology study, some subjects are developing gastrointestinal issues. Could this be related to Olmesartan?
A2: Yes, long-term Olmesartan use has been associated with a rare but severe sprue-like enteropathy, characterized by chronic diarrhea and weight loss.
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Histopathological Examination: Conduct a thorough histopathological examination of the gastrointestinal tract of the affected animals. Look for signs of villous atrophy.
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Discontinuation and Re-challenge: If ethically permissible within the study protocol, consider a drug holiday to see if the symptoms resolve, followed by a re-challenge to confirm the association.
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Rule out other causes: Ensure that the observed GI issues are not due to other factors such as diet, infection, or other co-administered substances.
Data Presentation
Table 1: Efficacy of Olmesartan Medoxomil in Combination Therapy for Hypertension
| Treatment Group | Duration of Treatment | Mean Change in Systolic Blood Pressure (SBP) | Mean Change in Diastolic Blood Pressure (DBP) | Reference |
| Olmesartan medoxomil (10-40 mg) + Amlodipine (5 mg) | 8 weeks | Up to -16.8 mmHg | Up to -9.6 mmHg | |
| Olmesartan medoxomil/Amlodipine/Hydrochlorothiazide (OM/AML/HCTZ) | 8 weeks | - | -9.50 mmHg | |
| Olmesartan medoxomil/Hydrochlorothiazide (OM/HCTZ) | 8 weeks | - | -4.23 mmHg |
Table 2: Common Adverse Events Associated with Olmesartan
| Adverse Event | Incidence | Severity | Reference |
| Dizziness | Up to 3% | Mild | |
| Headache | Up to 7% | Mild | |
| Upper Respiratory Infections | Up to 5% | Mild | |
| Sprue-like enteropathy | Rare | Severe |
Experimental Protocols
Protocol: Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Olmesartan Medoxomil in Patients with Moderate to Severe Hypertension
1. Objective: To assess the antihypertensive efficacy and safety of Olmesartan medoxomil compared to placebo in patients with moderate to severe hypertension.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria: Male and female patients aged 18-80 years with a diagnosis of moderate to severe hypertension (defined as a mean seated diastolic blood pressure of 100-115 mmHg).
- Exclusion Criteria: Secondary hypertension, severe renal impairment, or a history of hypersensitivity to ARBs.
4. Study Procedures:
- Screening and Washout Period (2-4 weeks): All antihypertensive medications are discontinued. Patients undergo a physical examination, and baseline blood pressure is measured.
- Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either Olmesartan medoxomil (e.g., 20 mg once daily) or a matching placebo.
- Treatment Period (8 weeks): Patients take the assigned study medication once daily. Blood pressure is monitored at regular intervals (e.g., weeks 2, 4, and 8).
- Follow-up: A final safety follow-up is conducted one week after the last dose of the study medication.
5. Efficacy Endpoints:
- Primary Endpoint: Change from baseline in mean seated diastolic blood pressure at week 8.
- Secondary Endpoints: Change from baseline in mean seated systolic blood pressure, and the proportion of patients achieving target blood pressure goals.
6. Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests throughout the study.
Visualizations
Caption: Mechanism of action of Olmesartan in the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Troubleshooting workflow for managing adverse events during Olmesartan therapy.
Caption: Experimental workflow for a randomized controlled trial of Olmesartan.
References
Technical Support Center: Olmesartan Dosage in Renally Impaired Animal Models
A Note on "Olmidine": Initial searches for "this compound" did not yield relevant results in the context of renal research. It is highly probable that this was a typographical error for "Olmesartan," a widely researched angiotensin II receptor blocker (ARB) used in models of renal impairment. This guide will focus on Olmesartan.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Olmesartan and why is dosage adjustment in renal impairment models critical?
Olmesartan is a selective angiotensin II type 1 (AT1) receptor blocker. By blocking the AT1 receptor, it inhibits the primary effects of angiotensin II, which include vasoconstriction, aldosterone release, and sodium and water retention. This leads to a reduction in blood pressure and has protective effects on the kidneys.[1][2]
Dosage adjustment is critical in renally impaired models because Olmesartan is partly cleared by the kidneys.[2] In a state of renal dysfunction, the drug's clearance can be reduced, leading to its accumulation and an exaggerated therapeutic effect or potential toxicity. Therefore, careful dose selection is necessary to achieve the desired therapeutic outcome without causing adverse effects like excessive hypotension.
Q2: Which animal models of renal impairment are commonly used to evaluate the effects of Olmesartan?
Commonly used models include:
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5/6 Nephrectomy in Rats: This surgical model induces chronic kidney disease by reducing the renal mass, leading to hypertension and progressive renal damage.[3][4]
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Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice and Rats: STZ is a chemical that is toxic to pancreatic beta cells, inducing hyperglycemia and subsequently, diabetic kidney disease.
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db/db Mice: These mice have a genetic mutation that leads to obesity, insulin resistance, and type 2 diabetes, developing nephropathy that mimics the human condition.
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Alport Syndrome Mouse Models (e.g., Col4a3-/- mice): These genetic models are used to study inherited kidney diseases characterized by fibrosis.
Q3: What are the expected therapeutic effects of Olmesartan in these models?
In various animal models of renal disease, Olmesartan has been shown to:
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Reduce blood pressure.
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Decrease proteinuria (albuminuria).
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Ameliorate glomerular hypertrophy and injury.
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Reduce renal fibrosis.
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Downregulate pro-inflammatory and pro-fibrotic signaling pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Excessive drop in blood pressure | Dose of Olmesartan may be too high for the degree of renal impairment. | Reduce the dose of Olmesartan. Monitor blood pressure closely after dose adjustment. |
| No significant improvement in renal parameters (e.g., proteinuria, serum creatinine) | Dose may be too low. The chosen model of renal impairment may have progressed to a stage that is less responsive to AT1 receptor blockade. | Consider a dose-escalation study. Ensure the timing of treatment initiation is appropriate for the model. |
| Initial increase in serum creatinine after starting Olmesartan | This can be a physiological response to the reduction in intraglomerular pressure due to efferent arteriole vasodilation. | Monitor the animal's overall condition. In many cases, this initial rise stabilizes or reverses with continued treatment. If the rise is significant and progressive, consider reducing the dose. |
| Variability in response between animals | Differences in the severity of renal impairment. Genetic variability within the animal strain. | Ensure consistent induction of renal impairment across all animals. Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following tables summarize Olmesartan dosages used in various animal models of renal impairment.
Table 1: Olmesartan Dosage in Rat Models of Renal Impairment
| Model | Rat Strain | Olmesartan Dosage | Key Findings | Reference |
| 5/6 Nephrectomy | Spontaneously Hypertensive Rats (SHR) | 3 mg/kg/day (low dose) | Reduced proteinuria and glomerular sclerosis. | |
| 5/6 Nephrectomy | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (high dose) | More pronounced reduction in blood pressure and renal damage compared to the low dose. | |
| 5/6 Nephrectomy | Spontaneously Hypertensive Rats (SHR) | 15 mg/kg/day | Improved blood pressure, urinary protein, and glomerular index. | |
| Aortic Regurgitation | - | ~15 mg/kg/day (in chow) | Attenuated podocyte injury and albuminuria. |
Table 2: Olmesartan Dosage in Mouse Models of Renal Impairment
| Model | Mouse Strain | Olmesartan Dosage | Key Findings | Reference |
| STZ-Induced Diabetic Nephropathy | C57BL/6J | Not specified, but treatment was effective. | Downregulated pro-fibrotic and pro-inflammatory pathways. | |
| db/db Mice | - | Not specified, but treatment was effective. | Ameliorated diabetic physiological and biochemical parameters, decreased urinary albumin excretion and plasma creatinine. | |
| Alport Syndrome | Col4a3-/- | Not specified, but treatment was effective. | Ameliorated kidney fibrosis by suppressing TGF-β signaling. | |
| SARS-CoV-2 E protein-induced renal fibrosis | - | Not specified, but treatment was effective. | Alleviated renal fibrosis by regulating HMGB1 release and autophagic degradation of TGF-β1. |
Experimental Protocols
Protocol 1: 5/6 Nephrectomy Rat Model
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Animal Model: Male Spontaneously Hypertensive Rats (SHR), 6 weeks old.
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Surgical Procedure:
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Anesthetize the rat.
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Under sterile conditions, perform a flank incision to expose the left kidney.
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Surgically remove two-thirds of the left kidney.
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One week later, perform a second surgery to remove the entire right kidney.
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-
Olmesartan Administration:
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Begin Olmesartan administration one week after the second surgery.
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Prepare Olmesartan in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
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Administer daily via oral gavage at the desired dose (e.g., 3, 10, or 15 mg/kg/day).
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A control group should receive the vehicle only.
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Monitoring:
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Measure systolic blood pressure and urinary protein excretion every two to four weeks.
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At the end of the study (e.g., 8-12 weeks), collect blood for serum creatinine measurement and kidney tissue for histological analysis (e.g., glomerulosclerosis index).
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Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model
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Animal Model: Male C57BL/6J mice.
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Induction of Diabetes:
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Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg body weight) dissolved in citrate buffer.
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Confirm diabetes by measuring blood glucose levels; mice with blood glucose >300 mg/dL are considered diabetic.
-
-
Olmesartan Administration:
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After confirmation of diabetes, divide the mice into groups.
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Administer Olmesartan daily via oral gavage.
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A diabetic control group should receive the vehicle only.
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-
Monitoring:
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Monitor blood glucose, body weight, and urinary albumin excretion throughout the study.
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At the end of the study (e.g., 4 weeks), collect kidney tissue for protein expression analysis (e.g., Western blotting for AT1R, TGF-β1) and histological staining (e.g., H&E, Masson's trichrome).
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Visualizations
Signaling Pathway of Olmesartan in Renal Fibrosis
Caption: Olmesartan blocks the AT1 receptor, inhibiting Angiotensin II-mediated downstream signaling pathways that lead to renal fibrosis.
Experimental Workflow for Olmesartan in a 5/6 Nephrectomy Model
Caption: Workflow for evaluating Olmesartan in a 5/6 nephrectomy rat model of chronic kidney disease.
References
Validation & Comparative
Comparative Analysis of Olmidine and Clonidine on Blood Pressure: A Review of Available Data
A comprehensive review of existing literature reveals a significant disparity in the available scientific data for Olmidine compared to the well-established antihypertensive agent, clonidine. While extensive research details the pharmacodynamics, clinical efficacy, and safety profile of clonidine, information regarding this compound's effects on blood pressure is scarce, precluding a direct, data-driven comparative analysis as requested.
This guide, therefore, serves to highlight the current state of knowledge for both compounds. Due to the lack of available data for this compound, a direct comparison with clonidine, including quantitative data tables and detailed experimental protocols, cannot be provided at this time.
Clonidine: A Centrally Acting Alpha-2 Adrenergic Agonist
Clonidine is a well-characterized antihypertensive drug that primarily exerts its effects by stimulating alpha-2 adrenergic receptors in the brainstem. This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance, heart rate, and ultimately, a lowering of blood pressure.
Mechanism of Action
Clonidine's primary mechanism involves the activation of presynaptic alpha-2 autoreceptors in the nucleus of the solitary tract. This inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The reduced sympathetic tone leads to vasodilation and a decrease in cardiac output, both contributing to its antihypertensive effect.
Signaling Pathway of Clonidine
The signaling cascade initiated by clonidine binding to the alpha-2 adrenergic receptor is a G-protein coupled pathway.
This compound: An Investigational Compound
Searches for "this compound" in scientific databases yield limited results, primarily consisting of its chemical structure and identifiers. Its IUPAC name is 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, and its chemical formula is C₉H₁₀N₂O₃.
Crucially, there is a lack of published preclinical or clinical studies investigating the antihypertensive properties of this compound. Without such data, it is not possible to:
-
Determine its mechanism of action on blood pressure.
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Provide quantitative data on its efficacy.
-
Describe experimental protocols from relevant studies.
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Create a signaling pathway diagram.
Experimental Protocol: A General Framework for Comparing Antihypertensive Agents
While a direct comparison is not feasible, a general experimental workflow for comparing two antihypertensive drugs in a preclinical setting is presented below. This serves as a template for how such a study could be designed if data for this compound were to become available.
Conclusion
A Comparative Guide to the Efficacy of Olmesartan Versus Other Antihypertensive Agents
This guide provides a detailed comparison of the efficacy of Olmesartan, an angiotensin II receptor blocker (ARB), against other major classes of antihypertensive agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance based on available experimental data.
Introduction to Olmesartan
Olmesartan, often referred to by its brand name Benicar, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] It is a member of the angiotensin II receptor blocker (ARB) class of drugs used in the management of hypertension.[4] Olmesartan is administered as a prodrug, olmesartan medoxomil, which is rapidly converted to its active metabolite, olmesartan.[5] Its mechanism of action involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that plays a significant role in the pathophysiology of hypertension. By inhibiting the binding of angiotensin II to the AT1 receptor, olmesartan leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Comparative Efficacy of Olmesartan
Clinical trials have demonstrated that olmesartan is an effective antihypertensive agent, with its efficacy being comparable or, in some instances, superior to other antihypertensive drugs.
1. Olmesartan versus Other Angiotensin II Receptor Blockers (ARBs)
Studies have shown that olmesartan monotherapy provides better antihypertensive efficacy compared to other ARBs such as losartan, candesartan cilexetil, and irbesartan. It has been found to be at least as effective as valsartan. A meta-analysis of multiple trials concluded that olmesartan was associated with better antihypertensive efficacy than losartan and valsartan. Specifically, at a dose of 20 mg, olmesartan was significantly more effective in reducing both diastolic and systolic blood pressure levels compared to losartan (50 mg/day), valsartan (80 mg/day), irbesartan (150 mg/day), and candesartan (8 mg/day) after 8 or 12 weeks of treatment.
2. Olmesartan versus Calcium Channel Blockers (CCBs)
When compared to the calcium channel blocker amlodipine, olmesartan has shown similar blood pressure-lowering efficacy at the starting doses (20 mg/day for olmesartan and 5 mg/day for amlodipine). One study highlighted that while the mean reductions in ambulatory and seated blood pressure were similar between the two drugs, a significantly higher percentage of patients in the olmesartan group achieved the systolic blood pressure goal of <130 mmHg and the diastolic blood pressure goal of <85 mmHg.
3. Olmesartan versus Beta-Blockers
In a comparative study, olmesartan medoxomil (10-20 mg once daily) demonstrated similar efficacy to the beta-blocker atenolol (50-100 mg once daily) in patients with mild-to-moderate hypertension.
4. Olmesartan versus ACE Inhibitors
Olmesartan medoxomil (5-20 mg once daily) was found to be significantly superior to the ACE inhibitor captopril (12.5-50 mg twice daily) in lowering diastolic blood pressure from baseline to week 12 in patients with mild-to-moderate hypertension.
Data Presentation
The following tables summarize the quantitative data from key comparative studies.
Table 1: Olmesartan vs. Other ARBs - Change in Blood Pressure
| Comparator ARB | Olmesartan Dose | Comparator Dose | Duration | Mean Diastolic BP Reduction (Olmesartan) | Mean Diastolic BP Reduction (Comparator) | Mean Systolic BP Reduction (Olmesartan) | Mean Systolic BP Reduction (Comparator) |
| Losartan | 20 mg/day | 50 mg/day | 8-12 weeks | Significantly Greater | - | Significantly Greater | - |
| Valsartan | 20 mg/day | 80 mg/day | 8-12 weeks | Significantly Greater | - | Significantly Greater | - |
| Irbesartan | 20 mg/day | 150 mg/day | 8-12 weeks | Significantly Greater | - | Significantly Greater | - |
| Candesartan | 20 mg/day | 8 mg/day | 8-12 weeks | Significantly Greater | - | Significantly Greater | - |
Data synthesized from multiple sources indicating olmesartan's superior efficacy at the tested dosages.
Table 2: Olmesartan vs. Amlodipine - Blood Pressure Reduction and Goal Achievement
| Parameter | Olmesartan (20 mg/day) | Amlodipine (5 mg/day) | Placebo |
| Mean 24-h Ambulatory DBP Reduction (mmHg) | -7.7 | -7.0 | -1.4 |
| Mean 24-h Ambulatory SBP Reduction (mmHg) | -12.2 | -12.3 | -2.3 |
| Patients Achieving SBP Goal <130 mmHg | Significantly More | - | - |
| Patients Achieving DBP Goal <85 mmHg | Significantly More | - | - |
Based on an 8-week, randomized, double-blind study.
Table 3: Olmesartan vs. Other Antihypertensive Classes - Efficacy Comparison
| Comparator Agent | Olmesartan Dose | Comparator Dose | Patient Population | Outcome |
| Atenolol | 10-20 mg o.d. | 50-100 mg o.d. | Mild-to-moderate hypertension | Similar efficacy in reducing BP. |
| Captopril | 5-20 mg o.d. | 12.5-50 mg b.i.d. | Mild-to-moderate hypertension | Olmesartan was significantly superior in lowering DBP. |
| Felodipine | 20-40 mg o.d. | 5-10 mg o.d. | Mild-to-moderate hypertension | Similar efficacy in reducing BP. |
o.d. = once daily; b.i.d. = twice daily
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. Randomized, Double-Blind Study Comparing Olmesartan and Amlodipine
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Objective: To compare the antihypertensive efficacy of the starting dose of olmesartan medoxomil with amlodipine besylate in subjects with mild-to-moderate hypertension.
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Study Design: A randomized, double-blind, placebo-controlled study.
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Participants: 440 subjects aged ≥18 years with mild-to-moderate hypertension.
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Procedure: Following a 4-week, single-blind, placebo run-in period, subjects were randomized to receive olmesartan medoxomil (20 mg/day), amlodipine (5 mg/day), or placebo for 8 weeks.
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Primary Endpoint: Change from baseline in mean 24-hour ambulatory diastolic blood pressure (DBP) at Week 8.
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Secondary Endpoints: Change from baseline in mean 24-hour ambulatory systolic blood pressure (SBP) at 8 weeks, change from baseline in mean seated trough cuff DBP and SBP measurements, and response and control rates for DBP <90 and <85 mmHg, and SBP <140 and <130 mmHg.
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Evaluation: Blood pressure was evaluated by 24-hour ambulatory blood pressure monitoring (ABPM) and seated cuff blood pressure measurements at trough.
2. Multicentre, Randomized, Double-Blind, Parallel-Group Trials Comparing Olmesartan with Other Antihypertensives
-
Objective: To compare the therapeutic profile of olmesartan medoxomil with atenolol, captopril, felodipine, and losartan.
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Study Design: Five separate multicentre, randomized, double-blind, parallel-group, phase III trials.
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Procedure: The trials were designed to compare the efficacy of individually optimized dosages of olmesartan medoxomil and the comparator agent over a 12-week period.
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Primary Efficacy Variable: The mean change from baseline to week 12 in trough mean sitting diastolic blood pressure (DBP).
-
Secondary Efficacy Variable: Mean change from baseline to week 12 in trough mean sitting systolic BP.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Olmesartan and a typical clinical trial workflow.
Caption: Mechanism of action of Olmesartan in the RAAS pathway.
Caption: Workflow of a randomized controlled clinical trial.
References
- 1. Olmesartan medoxomil: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olmesartan: MedlinePlus Drug Information [medlineplus.gov]
- 3. Olmesartan - Wikipedia [en.wikipedia.org]
- 4. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
Validating the Mechanism of Action of Olmidine: A Comparative Guide
An Important Note on the Subject: Initial searches for "Olmidine" and its chemical name "2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide" did not yield specific information regarding its mechanism of action, molecular targets, or therapeutic applications in the scientific literature. The name "this compound" appears to be either an uncommon term or a misnomer for a different compound.
However, the search results provided extensive information on Olmesartan , a well-established angiotensin II receptor blocker used in the management of hypertension. Due to the lack of available data on "this compound," this guide will focus on validating the mechanism of action of Olmesartan as a representative example of a cardiovascular therapeutic, providing a comparative analysis with other relevant drugs.
This guide provides a comprehensive overview of the experimental validation of Olmesartan's mechanism of action for researchers, scientists, and drug development professionals.
Overview of Olmesartan's Mechanism of Action
Olmesartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype.[1][2] Angiotensin II is a key hormone in the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and stimulates the release of aldosterone, leading to an increase in blood pressure.[1] By blocking the AT1 receptor, Olmesartan prevents the binding of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][2]
Signaling Pathway of Olmesartan's Action
The following diagram illustrates the signaling pathway affected by Olmesartan.
References
Comparative Analysis of Olmesartan Analogues: Specificity and Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and specificity of Olmesartan and its analogues, a class of Angiotensin II Receptor Blockers (ARBs). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by objectively comparing the performance of these compounds with supporting experimental data.
Introduction to Olmesartan and its Analogues (Angiotensin II Receptor Blockers)
Olmesartan is a potent and selective antagonist of the Angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) which plays a crucial role in blood pressure regulation. Its analogues, other ARBs, share a common mechanism of action but exhibit variations in their chemical structures, which can influence their binding affinity, selectivity, and overall pharmacological profile. Understanding these differences is critical for the development of more effective and safer therapeutic agents.
Data Presentation: Specificity of Olmesartan Analogues
The primary measure of specificity for ARBs is their differential binding affinity for the AT1 receptor versus the Angiotensin II type 2 (AT2) receptor. High selectivity for the AT1 receptor is a desirable characteristic of this drug class. The following table summarizes the binding affinities (Ki) and/or the half-maximal inhibitory concentrations (IC50) of various Olmesartan analogues against the AT1 receptor. A lower value indicates a higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki) | IC50 | Selectivity (AT1 vs. AT2) | Source |
| Olmesartan | AT1 | - | 11.7 nM | >10,000-fold | [1] |
| Azilsartan | AT1 | - | >30-1000 fold lower than other ARBs | - | [1] |
| Candesartan | AT1 | 0.64 nmol/L | - | >10,000-fold | [2] |
| Irbesartan | AT1 | - | 1.3 nmol/L | - | [2] |
| Losartan | AT1 | - | - | ~1,000-fold | [3] |
| EXP3174 (active metabolite of Losartan) | AT1 | - | - | ~1,000-fold | |
| Telmisartan | AT1 | - | - | - | |
| Valsartan | AT1 | - | - | ~20,000-fold |
Note: The binding affinity values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Cross-Reactivity Profile
Cross-reactivity in the context of ARBs can be considered from two perspectives: interaction with other G-protein coupled receptors (GPCRs) and clinical cross-reactivity, particularly with Angiotensin-Converting Enzyme (ACE) inhibitors.
Interaction with other GPCRs: Computational docking simulations have suggested that ARBs may have the potential to interact with other GPCRs, such as alpha-adrenergic and opioid receptors. However, extensive experimental data on the cross-reactivity of Olmesartan and its analogues with a broad panel of GPCRs is limited in the public domain. The high selectivity of ARBs for the AT1 receptor suggests that off-target effects at other GPCRs are generally minimal at therapeutic concentrations.
Clinical Cross-Reactivity with ACE Inhibitors: A key clinical consideration is the cross-reactivity in patients who experience adverse effects with ACE inhibitors, such as angioedema. While the mechanism of ACE inhibitor-induced angioedema is primarily related to bradykinin accumulation, a different pathway than that of ARBs, a low incidence of cross-reactivity has been reported. The risk of an ARB inducing angioedema in a patient with a history of ACE inhibitor-induced angioedema is estimated to be less than 10%.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This protocol is a generalized procedure for determining the binding affinity of Olmesartan analogues to the AT1 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the human AT1 receptor (e.g., rat aortic smooth muscle cells) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [125I]Angiotensin II) is used.
-
The cell membrane preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (Olmesartan analogue).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Specificity of Olmesartan Analogues.
References
A Comparative Guide to Analytical Method Validation: HPLC-UV vs. Mass Spectrometry for Olmidine Analysis
Introduction
Comparative Performance of Analytical Methods
The choice between HPLC-UV and mass spectrometry often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. Mass spectrometry generally offers superior sensitivity and selectivity.[2]
| Validation Parameter | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.4 - 25.6 µg/mL | 0.2 - 500 ng/mL |
| Accuracy (% Recovery) | 94.2 - 99.4% | 87.87 - 112.6% |
| Precision (% RSD) | ≤ 5.7% | < 15% |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Sub ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Specificity | Prone to interference from co-eluting impurities | Highly specific due to mass-to-charge ratio detection |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of a small molecule API.
HPLC-UV Method Protocol
This protocol is based on established methods for the analysis of small molecules in pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mmol orthophosphoric acid, pH 2.5) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the Olmidine reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range.
-
Sample Preparation: For a tablet dosage form, crush the tablets, dissolve the powder in the mobile phase, sonicate, and filter to obtain a clear solution within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess intra-day precision by analyzing six replicate samples of the same concentration on the same day. Evaluate inter-day precision by repeating the analysis on three different days.
-
Specificity: Conduct forced degradation studies by exposing the drug product to stress conditions (acid, base, oxidation, heat, and light) to ensure that the peaks of the degradation products do not interfere with the main analyte peak.
Mass Spectrometry (LC-MS/MS) Method Protocol
This protocol outlines a sensitive and specific method for the quantification of a small molecule in a biological matrix like human plasma.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. For Olmesartan, a representative transition is m/z 447.3 → 207.1.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol.
-
Calibration Standards and Quality Controls: Spike blank plasma with the stock solution to prepare calibration standards and quality control samples at various concentrations.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples, followed by vortexing and centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase.
4. Validation Parameters:
-
Linearity, Accuracy, and Precision: Assessed as described for the HPLC-UV method, but over a much lower concentration range.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, and long-term storage).
Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC-UV method against a mass spectrometry method.
The validation of an HPLC-UV method for the quantification of this compound requires a systematic approach to ensure its suitability for its intended purpose. While HPLC-UV offers a practical and accessible analytical solution, mass spectrometry provides unparalleled sensitivity and specificity, making it an ideal reference method for validation. By following the detailed experimental protocols and validation workflows outlined in this guide, researchers can confidently establish the performance characteristics of their HPLC-UV method and ensure the generation of high-quality, reliable data in their drug development endeavors.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microsaic.com [microsaic.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
In Vivo Validation of Olmesartan's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Olmesartan, an angiotensin II receptor blocker (ARB), with other antihypertensive agents. It includes supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows.
Olmesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation. By blocking the AT1 receptor, Olmesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3][4] In vivo studies have validated this therapeutic target and demonstrated the efficacy of Olmesartan in various animal models and human clinical trials.[5]
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the RAAS pathway and the mechanism of action of Olmesartan.
Comparative In Vivo Efficacy of Olmesartan
The following tables summarize the quantitative data from various in vivo studies, comparing the performance of Olmesartan with other ARBs and antihypertensive drugs.
Table 1: Comparison of Olmesartan with other Angiotensin II Receptor Blockers (ARBs) in Hypertensive Patients
| Drug (Daily Dose) | Change in Diastolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Study Details |
| Olmesartan (20 mg) | -11.5 | -11.3 | Multicenter, randomized, double-blind trial in 588 patients with essential hypertension over 8 weeks. |
| Losartan (50 mg) | -8.2 | -8.4 | Compared to Olmesartan, Losartan showed a significantly smaller reduction in diastolic blood pressure. |
| Valsartan (80 mg) | -7.9 | -8.1 | Olmesartan demonstrated a significantly greater reduction in both 24-hour ambulatory diastolic and systolic blood pressure compared to Valsartan. One study, however, showed a more pronounced antihypertensive effect with Valsartan 160mg vs Olmesartan 20mg. |
| Irbesartan (150 mg) | -9.9 | -11.3 | The reduction in systolic blood pressure was equivalent to that of Olmesartan. |
Table 2: Comparison of Olmesartan with Amlodipine (Calcium Channel Blocker) in Hypertensive Patients
| Drug (Daily Dose) | % of Patients Achieving 24-h Ambulatory BP Goal (<130/80 mmHg) | Study Details |
| Olmesartan (20 mg) | 18.1% | Randomized, double-blind study in 440 patients with mild-to-moderate hypertension over 8 weeks. |
| Amlodipine (5 mg) | 7.0% | Olmesartan was more effective in enabling patients to achieve ambulatory blood pressure goals. |
| Placebo | 1.9% | Both active treatments were significantly more effective than placebo. |
A study comparing a fixed-dose combination of Olmesartan/Amlodipine with Perindopril/Amlodipine showed that both combinations were effective and safe in controlling essential hypertension in patients with diabetes mellitus. Another study found no clinically significant blood pressure-independent effect of either Olmesartan or Amlodipine on the regression of left ventricular and vascular hypertrophy.
In Vivo Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
General Workflow for In Vivo Antihypertensive Studies in Rodent Models
The following diagram outlines a typical experimental workflow for evaluating the efficacy of antihypertensive drugs in rodent models.
Protocol 1: Invasive Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure in rats, a gold standard method for preclinical cardiovascular research.
1. Animal Preparation:
- Adult male Wistar or Sprague-Dawley rats are used.
- Animals are anesthetized with an appropriate agent (e.g., urethane or pentobarbital sodium).
- The surgical area (ventral neck) is shaved and disinfected.
2. Cannulation of the Carotid Artery:
- A midline incision is made in the neck to expose the trachea and carotid arteries.
- One carotid artery is carefully isolated from the surrounding tissue and vagus nerve.
- The distal end of the artery is ligated, and a loose ligature is placed proximally.
- A small incision is made in the artery, and a saline-filled cannula (e.g., PE-50 tubing) is inserted towards the aortic arch.
- The cannula is secured in place with the proximal ligature.
3. Blood Pressure Recording:
- The cannula is connected to a pressure transducer, which is linked to a data acquisition system.
- The system is allowed to stabilize for 10-20 minutes before recording baseline blood pressure.
- Test compounds (Olmesartan or comparators) are administered, typically via a cannulated jugular vein.
- Blood pressure is continuously monitored and recorded to assess the drug's effect.
4. Data Analysis:
- Changes in mean arterial pressure, systolic pressure, and diastolic pressure from baseline are calculated.
- Dose-response curves can be generated to compare the potency of different drugs.
Protocol 2: Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is used to evaluate the therapeutic potential of drugs for pulmonary hypertension.
1. Induction of Pulmonary Hypertension:
- A single subcutaneous injection of monocrotaline (e.g., 50 mg/kg) is administered to rats.
- This induces progressive pulmonary arterial hypertension and right ventricular hypertrophy over several weeks.
2. Drug Treatment:
- Following a set period after monocrotaline injection (e.g., 3 weeks), animals are randomized into treatment groups.
- Olmesartan or a vehicle control is administered orally daily for a specified duration (e.g., 3 weeks).
3. Assessment of Efficacy:
- At the end of the treatment period, hemodynamic parameters are measured. This includes right ventricular systolic pressure via right heart catheterization.
- The heart is excised, and the right ventricle is dissected from the left ventricle and septum. The ratio of the right ventricular weight to the left ventricle plus septum weight (RV/[LV+S]) is calculated as an index of right ventricular hypertrophy.
- The lung-to-body weight ratio is also determined.
4. Data Analysis:
- The measured parameters from the Olmesartan-treated group are compared to the vehicle-treated control group to assess the therapeutic effect.
Summary
In vivo validation studies have consistently demonstrated the efficacy of Olmesartan in targeting the angiotensin II type 1 receptor to lower blood pressure. Comparative studies, both preclinical and clinical, indicate that Olmesartan is a potent ARB, often showing superior or equivalent efficacy to other drugs in its class and other antihypertensive agents. The experimental protocols provided offer a framework for the in vivo evaluation of such therapeutic compounds.
References
- 1. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Olmesartan and Amlodipine
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two widely used antihypertensive agents: olmesartan, an angiotensin II receptor blocker (ARB), and amlodipine, a dihydropyridine calcium channel blocker. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of olmesartan and amlodipine, providing a clear and concise comparison for easy reference.
| Pharmacokinetic Parameter | Olmesartan | Amlodipine |
| Absorption | ||
| Bioavailability | ~26-28.6% | 60-65%[1], 64-90% |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | 6-12 hours[1] |
| Effect of Food | Not significant | Not significant |
| Distribution | ||
| Protein Binding | >99% | ~98%[1] |
| Volume of Distribution (Vd) | 16-29 L | ~21 L/kg[1] |
| Metabolism | ||
| Primary Site | Not metabolized | Extensively metabolized in the liver[1] |
| Metabolic Pathway | - | Primarily by CYP3A4/5 |
| Active Metabolites | Olmesartan is the active metabolite of the prodrug olmesartan medoxomil | No significant active metabolites |
| Excretion | ||
| Elimination Half-life (t1/2) | 10-15 hours | 30-50 hours |
| Primary Route of Elimination | Biliary and renal excretion | Primarily renal excretion of metabolites |
| Clearance | Total plasma clearance: ~1.3 L/h; Renal clearance: 0.5-0.7 L/h | Low clearance |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are determined through rigorous clinical studies. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic analysis of olmesartan and amlodipine.
Protocol 1: Bioavailability and Pharmacokinetic Study of Olmesartan
Objective: To determine the pharmacokinetic profile of olmesartan in healthy adult subjects.
Study Design: A single-center, open-label, single-dose study.
Subjects: A cohort of healthy male and female volunteers (n=14) aged 18-45 years. Subjects undergo a thorough medical screening, including physical examination, ECG, and routine laboratory tests, to ensure they are in good health.
Drug Administration: After an overnight fast, subjects receive a single oral dose of 20 mg olmesartan medoxomil.
Sample Collection:
-
Blood Samples: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Urine Samples: Urine is collected at pre-dose and over the intervals of 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -20°C.
Analytical Method:
-
Plasma and urine concentrations of olmesartan are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for linearity, precision, accuracy, and sensitivity over a concentration range of 0.2–1000 ng/mL for plasma and 5–10000 ng/mL for urine.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and renal clearance (CLr), are calculated from the plasma and urine concentration-time data using non-compartmental analysis with software such as WinNonlin.
Protocol 2: Pharmacokinetic Study of Amlodipine
Objective: To characterize the pharmacokinetics of amlodipine in healthy volunteers.
Study Design: A randomized, open-label, two-period, crossover bioequivalence study.
Subjects: A group of healthy male adult subjects (n=30). Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population.
Drug Administration: Subjects receive a single 2.5 mg oral dose of S-amlodipine. A washout period of 3 weeks is maintained between the two study periods.
Sample Collection:
-
Blood samples are drawn at pre-dose (0 hours) and at 1, 2, 4, 5, 6, 8, 12, 16, 24, 48, 96, 144, and 216 hours after dosing. Plasma is harvested and stored frozen until analysis.
Analytical Method:
-
Plasma concentrations of amlodipine are quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
The analytical method is validated to have a lower limit of quantification of 0.15 ng/mL, with intra- and inter-day precision below 15%.
Pharmacokinetic Analysis:
-
A population pharmacokinetic analysis is conducted using a non-linear mixed-effects modeling software (e.g., NONMEM). A two-compartment model with first-order absorption is typically used to describe the pharmacokinetic data of amlodipine.
Visualizations
The following diagrams illustrate the signaling pathways affected by olmesartan and amlodipine, as well as a typical experimental workflow for a pharmacokinetic study.
References
A Comparative Guide to Olmesartan: Replicating and Validating Published Findings
For researchers and drug development professionals, the rigorous evaluation of therapeutic compounds is paramount. This guide provides a comprehensive comparison of Olmesartan, an angiotensin II receptor blocker (ARB), with other commonly used ARBs, supported by experimental data from published studies. The information presented here is intended to assist in the replication and validation of these findings.
Comparative Efficacy in Blood Pressure Reduction
Olmesartan has been extensively studied in head-to-head clinical trials against other ARBs, primarily for its efficacy in reducing blood pressure in patients with hypertension. The following tables summarize the quantitative data from these comparative studies.
Table 1: Comparison of Cuff Blood Pressure Reduction (mmHg) with Olmesartan vs. Other ARBs
| Drug Comparison (Dosage) | Treatment Duration | Mean Baseline SBP/DBP (mmHg) | Mean Reduction in Systolic Blood Pressure (SBP) | Mean Reduction in Diastolic Blood Pressure (DBP) | Source(s) |
| Olmesartan (20 mg) vs. Losartan (50 mg) | 8 weeks | ~157 / 104 | Olmesartan: 11.3Losartan: 8.4 | Olmesartan: 11.5Losartan: 8.2 | [1] |
| Olmesartan (20 mg) vs. Valsartan (80 mg) | 8 weeks | ~157 / 104 | Olmesartan: 11.3Valsartan: 8.4 | Olmesartan: 11.5Valsartan: 7.9 | [1] |
| Olmesartan (20 mg) vs. Irbesartan (150 mg) | 8 weeks | ~157 / 104 | Olmesartan: 11.3Irbesartan: 9.9 | Olmesartan: 11.5Irbesartan: 9.9 | [1] |
| Olmesartan (10 mg) vs. Losartan (50 mg) | 12 weeks | 95-114 (DBP) | Olmesartan: 14.9Losartan: 11.6 | - | [2] |
Table 2: Comparison of 24-Hour Ambulatory Blood Pressure Reduction (mmHg) with Olmesartan vs. Other ARBs
| Drug Comparison (Dosage) | Treatment Duration | Mean Reduction in 24-hour SBP | Mean Reduction in 24-hour DBP | Source(s) |
| Olmesartan (20 mg) vs. Losartan (50 mg) | 8 weeks | Olmesartan: 12.5Losartan: 9.0 | Olmesartan: 8.5Losartan: 6.2 | [1] |
| Olmesartan (20 mg) vs. Valsartan (80 mg) | 8 weeks | Olmesartan: 12.5Valsartan: 8.1 | Olmesartan: 8.5Valsartan: 5.6 | |
| Olmesartan (20 mg) vs. Irbesartan (150 mg) | 8 weeks | Olmesartan: 12.5Irbesartan: 11.3 | Olmesartan: 8.5Irbesartan: 7.4 |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Protocol for Clinical Blood Pressure Measurement
This protocol is synthesized from recommendations for conducting clinical trials on hypertension.
Objective: To accurately and consistently measure blood pressure in human subjects to assess the efficacy of antihypertensive agents.
Equipment:
-
Validated automated oscillometric blood pressure monitor.
-
Appropriately sized cuffs for each participant's arm circumference.
Procedure:
-
Patient Preparation:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement.
-
The patient's back should be supported, and their feet should be flat on the floor.
-
The arm for measurement should be bare and supported at the level of the heart.
-
The patient should refrain from talking during the measurement.
-
-
Cuff Placement:
-
Measure the participant's upper arm circumference to select the appropriate cuff size. The cuff bladder should encircle 80-100% of the arm.
-
Wrap the cuff snugly around the upper arm, with the artery marker positioned over the brachial artery.
-
-
Measurement:
-
Take a minimum of three readings at one- to two-minute intervals.
-
The first reading is often discarded to account for patient anxiety (the "white coat" effect).
-
The average of the second and third readings is recorded as the final blood pressure measurement.
-
-
Data Recording:
-
Record systolic and diastolic blood pressure, heart rate, date, time, and the arm used for measurement.
-
Protocol for Angiotensin II Receptor Binding Assay
This protocol is based on established methods for determining the affinity and blockade of angiotensin II receptors.
Objective: To quantify the binding of Olmesartan to the angiotensin II type 1 (AT1) receptor and determine its inhibitory concentration (IC50).
Materials:
-
Rat liver or vascular smooth muscle cell membranes (expressing AT1 receptors).
-
Radioligand: 125I-labeled Angiotensin II.
-
Olmesartan and other ARBs for competition assays.
-
Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat liver) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Incubate a fixed amount of membrane protein with increasing concentrations of 125I-Angiotensin II.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II to a parallel set of tubes.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Competition Binding Assay (to determine IC50):
-
Incubate a fixed amount of membrane protein and a fixed concentration of 125I-Angiotensin II with increasing concentrations of Olmesartan or other competitor ARBs.
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
-
Data Analysis:
-
Analyze the saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Analyze the competition binding data using non-linear regression to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below to aid in understanding the mechanism of action and validation processes.
Caption: Olmesartan's Mechanism of Action in the Renin-Angiotensin-Aldosterone System.
Caption: Experimental Workflow for Angiotensin II Receptor Autoradiography.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Olmidine
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Olmidine with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area to minimize inhalation exposure. In case of accidental contact, flush the affected area with copious amounts of water.
Quantitative Data and Chemical Properties
A summary of the known chemical and physical properties of this compound is provided in the table below. Understanding these characteristics is essential for safe handling and assessing potential environmental impact.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| CAS Number | 22693-65-8 | |
| Density | 1.56 g/cm³ |
Step-by-Step Disposal Protocol
The following step-by-step protocol should be followed for the disposal of unused or waste this compound. This procedure is designed to minimize environmental release and ensure compliance with standard laboratory safety practices.
-
Do Not Dispose Down the Drain: Due to the potential for aquatic toxicity, as indicated by data on similar antihypertensive agents like Olmesartan medoxomil, this compound should never be disposed of down the sink or toilet. Pharmaceutical compounds can persist in aquatic environments and have long-term adverse effects.
-
Render the Compound Unusable:
-
For solid forms of this compound, mix the powder with an undesirable substance such as used coffee grounds, kitty litter, or dirt. This makes the compound less appealing for accidental or intentional ingestion and helps to contain it within the waste stream.
-
For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and then mix this with an undesirable substance.
-
-
Securely Contain the Waste: Place the mixture in a sealable container, such as a plastic bag or a labeled, non-breakable container with a secure lid. This prevents leakage and accidental exposure during transport and disposal.
-
Label the Waste Container: Clearly label the container as "Non-hazardous Pharmaceutical Waste for Incineration" and include the name "this compound." Accurate labeling is crucial for proper handling by waste management personnel.
-
Consult Institutional and Local Regulations: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations for pharmaceutical waste can vary by location.
-
Arrange for Professional Disposal: Transfer the securely contained and labeled waste to your institution's designated chemical waste collection area for disposal by a licensed hazardous waste contractor. Professional disposal ensures that the compound is handled and destroyed in an environmentally sound manner, typically through incineration.
Experimental Protocols Cited
This guidance is based on established best practices for the disposal of laboratory chemicals and pharmaceuticals. No specific experimental protocols for this compound disposal were found in the available literature. The procedures outlined are derived from general safety data sheets for chemical reagents and guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) for the disposal of unused medicines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem.
References
Essential Safety and Handling of Olmidine (Olmesartan Medoxomil)
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Olmidine (Olmesartan Medoxomil), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on various safety data sheets.
| Body Part | Required PPE | Specifications and Precautions |
| Eyes | Safety glasses with side shields or goggles | If the work environment involves dusty conditions, mists, or aerosols, wear appropriate goggles. A faceshield or other full-face protection is necessary if there is a potential for direct facial contact with dusts, mists, or aerosols[1]. |
| Hands | Impervious gloves | Nitrile rubber gloves are recommended. Consider double gloving for enhanced protection. Always inspect gloves before use and remove and wash contaminated gloves before reuse[1][2]. |
| Body | Laboratory coat or work uniform | Additional body garments such as sleevelets, an apron, or disposable suits should be used based on the task to avoid exposed skin surfaces[1]. Gowns should be closed in the back, have long sleeves, and closed cuffs[3]. |
| Respiratory | Appropriate respirator | If the applicable Occupational Exposure Limit (OEL) is exceeded, a respirator with a sufficient protection factor to control exposures below the OEL is required. For cleaning large spills or when there is a risk of exposure to particulates or aerosols, a surgical N95 respirator or a Powered Air-Purifying Respirator (PAPR) should be used. |
Emergency First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush the affected area with large amounts of water. Use soap. Seek medical attention. |
| Inhalation | Remove the individual to fresh air and keep them at rest. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention. |
Handling and Disposal Plan
Proper operational procedures and waste disposal are essential for laboratory safety and environmental protection.
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated area. Use local exhaust ventilation if general ventilation is insufficient.
-
Safe Handling Practices: Minimize dust generation and accumulation. Avoid breathing dust and prevent contact with eyes, skin, and clothing. Wash hands and any exposed skin thoroughly after handling and removing PPE. Do not eat, drink, or smoke in handling areas.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. For maintaining product quality, keep it refrigerated.
Disposal Plan:
-
Waste Containment: Place waste material in an appropriately labeled and sealed container for disposal.
-
Disposal Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Care should be taken to avoid environmental release as this compound is toxic to aquatic life with long-lasting effects.
-
Spill Cleanup: For small spills (<5 mL), wear proper PPE and wipe the area multiple times. For large spills (>5 mL), isolate the area and use full PPE, including respiratory protection. Clean carefully to prevent the creation of dust or aerosols.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
